Zetomipzomib Maleate
Description
Structure
2D Structure
Properties
CAS No. |
2170983-62-5 |
|---|---|
Molecular Formula |
C34H46N4O12 |
Molecular Weight |
702.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(2S,3R)-N-[(2S)-3-(cyclopenten-1-yl)-1-[(2R)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide |
InChI |
InChI=1S/C30H42N4O8.C4H4O4/c1-19(31-24(35)17-34-12-14-41-15-13-34)28(38)33-25(26(36)21-8-10-22(40-3)11-9-21)29(39)32-23(16-20-6-4-5-7-20)27(37)30(2)18-42-30;5-3(6)1-2-4(7)8/h6,8-11,19,23,25-26,36H,4-5,7,12-18H2,1-3H3,(H,31,35)(H,32,39)(H,33,38);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,23-,25-,26+,30+;/m0./s1 |
InChI Key |
HVKAUVYFVFFXLW-MTOCQVLVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H]([C@@H](C1=CC=C(C=C1)OC)O)C(=O)N[C@@H](CC2=CCCC2)C(=O)[C@]3(CO3)C)NC(=O)CN4CCOCC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C(=O)NC(C(C1=CC=C(C=C1)OC)O)C(=O)NC(CC2=CCCC2)C(=O)C3(CO3)C)NC(=O)CN4CCOCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Zetomipzomib Maleate: A Technical Guide to its Mechanism of Action in T Lymphocytes
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zetomipzomib (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1][2] Its unique mechanism of action offers a targeted approach to modulating the immune system, particularly T cell function, without causing broad immunosuppression.[3] This technical guide provides an in-depth analysis of Zetomipzomib's core mechanism of action in T cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex biological pathways involved. By selectively targeting the immunoproteasome, Zetomipzomib disrupts the cellular machinery that drives pro-inflammatory T cell differentiation and cytokine production, thereby rebalancing the immune response in the context of autoimmune disease.[1][4]
Core Mechanism of Action: Selective Immunoproteasome Inhibition
The primary mechanism of Zetomipzomib is the selective and potent inhibition of specific catalytic subunits of the immunoproteasome. The immunoproteasome is a variant of the constitutive proteasome, characterized by the replacement of the standard catalytic β-subunits (β1, β2, β5) with three inducible subunits: Low Molecular Mass Polypeptide 2 (LMP2 or β1i), Multicatalytic Endopeptidase Complex-Like 1 (MECL-1 or β2i), and Low Molecular Mass Polypeptide 7 (LMP7 or β5i).[2]
Zetomipzomib, a tripeptide epoxyketone, demonstrates high selectivity for the LMP7 and LMP2 subunits, which are crucial for the immunoproteasome's role in processing proteins for antigen presentation and regulating intracellular signaling cascades.[1][5] This dual inhibition is critical for its broad anti-inflammatory activity.[1][5]
Quantitative Inhibition Profile
The inhibitory potency of Zetomipzomib has been quantified through IC50 values, which measure the concentration of the drug required to inhibit 50% of the target enzyme's activity.
| Target Subunit | Species | IC50 (nM) | Selectivity Profile |
| LMP7 (β5i) | Human | 39 | Highly Selective |
| Mouse | 57 | ||
| LMP2 (β1i) | Human | 131 | Highly Selective |
| Mouse | 179 | ||
| MECL-1 (β2i) | Not Specified | 623 | Less Potent Inhibition |
| Constitutive β5 | Not Specified | 688 | Minimal Off-Target Activity |
| Sources:[6][7] |
Impact on T Cell Differentiation and Function
Inhibition of the immunoproteasome by Zetomipzomib has profound effects on the differentiation and function of CD4+ T helper (Th) cells, which are central orchestrators of adaptive immunity. The primary effect is a shift away from pro-inflammatory phenotypes (Th1 and Th17) and potentially towards an increase in regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.[1][2]
Modulation of T Helper Cell Polarization
Studies using human naïve CD4+ T cells show that Zetomipzomib blocks the polarization of these cells into Th1 and Th17 lineages under differentiating conditions.[1][2]
-
Inhibition of Th1 and Th17 Cells: These subsets are key drivers of inflammation in many autoimmune diseases. Th17 cells, in particular, are dependent on signaling pathways that are modulated by immunoproteasome activity.[2][8]
-
Promotion of Regulatory T Cells (Tregs): While direct promotion is still under investigation, the reduction in inflammatory T cell subsets can alter the balance in favor of Tregs, which suppress excessive immune responses.[1]
Caption: Zetomipzomib inhibits the immunoproteasome, blocking Th1/Th17 polarization.
Alteration of Cytokine Production
A key consequence of immunoproteasome inhibition in T cells is a broad reduction in the production of pro-inflammatory cytokines. Zetomipzomib has been shown to block the production of over 30 different pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs), which include T cells.[1][2][4] This multi-cytokine inhibitory effect is a direct result of disrupting the signaling pathways that control their transcription and translation.
The STAT3 signaling pathway is a critical regulator of Th17 cell differentiation and the production of associated cytokines like IL-17.[8][9][10] By inhibiting the immunoproteasome, Zetomipzomib likely interferes with the stability or activity of key transcription factors, including STAT3 and components of the NF-κB pathway, leading to reduced expression of inflammatory genes.
Caption: Proposed signaling pathway from immunoproteasome inhibition to cytokine reduction.
Summary of Quantitative Clinical & Preclinical Data
Zetomipzomib has been evaluated in both preclinical models and clinical trials for autoimmune diseases, providing quantitative evidence of its immunomodulatory effects.
Table 4.1: In Vitro T Cell Inhibition
| Parameter | Cell Type | Treatment | Outcome |
| T Helper Cell Polarization | Human Naïve CD4+ T Cells | 250 nM Zetomipzomib | Blocked differentiation to Th1 and Th17 cells |
| Cytokine Secretion | Differentiated Human T Cells | 125-250 nM Zetomipzomib | Reduced secretion of pro-inflammatory cytokines |
| Cytokine Production | Human PBMCs | 250-500 nM Zetomipzomib | Blocked production of >30 pro-inflammatory cytokines |
| Source:[1] |
Table 4.2: Phase 2a PORTOLA Trial Data (Autoimmune Hepatitis)
| Patient Subgroup | Endpoint | Zetomipzomib | Placebo |
| ITT Population | Complete Remission (CR) | 50.0% | 37.5% |
| CR + Steroid Taper (≤ 5 mg/day) | 31.3% | 12.5% | |
| CR + Steroid Withdrawal (0 mg/day) | 18.8% | 0% | |
| Steroid-Based Therapy at Screening | CR | 57.1% | 28.6% |
| CR + Steroid Taper (≤ 5 mg/day) | 35.7% | 0% | |
| CR + Steroid Withdrawal (0 mg/day) | 21.4% | 0% | |
| Source:[11] |
Key Experimental Protocols
The following protocols describe methodologies used to assess the effect of Zetomipzomib on T cell function.
Protocol: In Vitro T Helper Cell Polarization Assay
This protocol outlines the methodology used to assess the impact of Zetomipzomib on the differentiation of naïve T cells into various T helper subsets.
Objective: To determine the effect of Zetomipzomib on the polarization of human naïve CD4+ T cells into Th1, Th2, Th17, and Treg lineages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Naïve CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Zetomipzomib Maleate (stock solution in DMSO)
-
DMSO (vehicle control)
-
Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)
-
Polarizing cytokines and antibodies:
-
Th1: IL-12, Anti-IL-4
-
Th2: IL-4, Anti-IFN-γ
-
Th17: IL-1β, IL-6, IL-23, TGF-β, Anti-IFN-γ, Anti-IL-4
-
Treg: TGF-β, IL-2, Anti-IFN-γ, Anti-IL-4
-
-
Flow cytometry antibodies (e.g., Anti-IFN-γ, Anti-IL-4, Anti-IL-17, Anti-FoxP3)
-
Intracellular Staining Kit
Methodology:
-
Isolation: Isolate naïve CD4+ T cells from healthy human donor PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) isolation kit.
-
Pre-treatment: Resuspend naïve T cells in culture medium. Treat cells with Zetomipzomib (e.g., 250 nM) or DMSO vehicle control for 1 hour at 37°C. This "pulse" treatment allows for target engagement before cellular activation.
-
Washing: Wash the cells to remove excess compound.
-
Plating and Stimulation: Plate the pre-treated cells in 96-well plates pre-coated with anti-CD3 antibody. Add soluble anti-CD28 antibody to the culture medium to provide co-stimulation.
-
Differentiation: Add the respective cytokine cocktails to the wells to drive polarization towards Th1, Th2, Th17, or Treg fates.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Analysis:
-
Cytokine Secretion: Collect supernatants and measure cytokine levels using ELISA or a multiplex bead array (e.g., Luminex).
-
Intracellular Staining: Restimulate cells for 4-6 hours with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Fix, permeabilize, and stain the cells for intracellular lineage-defining cytokines (IFN-γ for Th1, IL-17 for Th17) and transcription factors (FoxP3 for Treg).
-
-
Data Acquisition: Analyze the stained cells by flow cytometry to quantify the percentage of cells in each T helper subset.
Caption: Experimental workflow for the in vitro T helper cell polarization assay.
Protocol: T Cell Proliferation Assay (CFSE-based)
This protocol provides a general method for measuring T cell proliferation, a key indicator of T cell activation that can be modulated by immunomodulatory agents.
Objective: To quantify the effect of Zetomipzomib on the proliferation of T cells following stimulation.
Materials:
-
Isolated T cells or PBMCs
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBS and complete culture medium
-
T cell mitogen (e.g., Phytohaemagglutinin (PHA)) or specific stimuli (e.g., Anti-CD3/CD28)
-
This compound
-
96-well culture plates
-
Flow cytometer
Methodology:
-
Cell Labeling: Resuspend T cells at 1x10^6 cells/mL in PBS. Add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete medium (containing FBS). Incubate on ice for 5 minutes.
-
Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.
-
Treatment and Stimulation: Resuspend the CFSE-labeled cells in complete medium. Add varying concentrations of Zetomipzomib. Plate the cells and add the desired stimulus (e.g., PHA). Include unstimulated and untreated controls.
-
Incubation: Culture for 3-5 days at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Harvest the cells and acquire data on a flow cytometer, measuring the fluorescence in the FITC or equivalent channel.
-
Analysis: Analyze the CFSE histograms. Unproliferated cells will form a single bright peak. With each cell division, the CFSE fluorescence intensity is halved, resulting in a series of peaks of decreasing intensity. Quantify the percentage of divided cells and the proliferation index.
Conclusion
This compound represents a targeted immunomodulatory agent with a well-defined mechanism of action in T cells. By selectively inhibiting the LMP7 and LMP2 subunits of the immunoproteasome, it effectively disrupts key cellular processes that underpin T-cell-mediated inflammation. Its ability to block the differentiation of pro-inflammatory Th1 and Th17 cells and broadly inhibit cytokine production provides a strong therapeutic rationale for its development in a range of autoimmune diseases. The quantitative data from both preclinical and clinical studies support its potential to rebalance the immune system and offer a steroid-sparing therapeutic option for patients.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. The Balance of Th17 versus Treg Cells in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 regulates CD8+ T cell differentiation and functions in cancer and acute infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. hcplive.com [hcplive.com]
Zetomipzomib Maleate: A Technical Guide to its Regulation of Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zetomipzomib maleate (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key regulator of immune cell function. This document provides a comprehensive technical overview of zetomipzomib's mechanism of action, with a specific focus on its profound effects on cytokine production and the underlying signaling pathways. Through its targeted inhibition of the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, zetomipzomib demonstrates broad immunomodulatory activity across both the innate and adaptive immune systems. This targeted approach allows for the modulation of multiple inflammatory pathways without causing broad immunosuppression, positioning it as a promising therapeutic candidate for a range of autoimmune diseases.[1][2][3][4] This guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of the core signaling pathways affected by zetomipzomib.
Mechanism of Action: Selective Immunoproteasome Inhibition
Zetomipzomib is a tripeptide ketoepoxide that selectively and potently inhibits the chymotrypsin-like (LMP7) and caspase-like (LMP2) activities of the immunoproteasome.[5][6][7][8] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, which plays a crucial role in processing antigens for presentation by MHC class I molecules and in the degradation of ubiquitinated proteins that regulate inflammatory signaling.[1] By selectively targeting the immunoproteasome over the constitutively expressed proteasome, zetomipzomib avoids the widespread toxicity associated with pan-proteasome inhibitors.[9]
The inhibition of LMP7 and LMP2 by zetomipzomib disrupts the normal degradation of key regulatory proteins within immune cells, leading to a broad-spectrum anti-inflammatory effect.[1][5][7] This includes the modulation of transcription factors, such as NF-κB, and interference with the signaling cascades that drive the production of pro-inflammatory cytokines.
Signaling Pathway of Zetomipzomib's Action
Caption: Zetomipzomib selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome.
Quantitative Data on Cytokine Inhibition
Zetomipzomib has been shown to block the production of a wide array of pro-inflammatory cytokines in various in vitro and ex vivo models.[5][10][11] The following tables summarize the quantitative data on zetomipzomib's inhibitory effects.
Table 1: In Vitro Inhibition of Cytokine Production in Human PBMCs
| Cytokine | Stimulant | Zetomipzomib Concentration | Percent Inhibition | Reference |
| TNF-α | LPS | 500 nM | >50% | [5] |
| IL-6 | LPS | 500 nM | >50% | [5] |
| IL-12/IL-23p40 | LPS | 500 nM | >50% | [5] |
| IFN-γ | anti-CD3/CD28 | 500 nM | >50% | [5] |
| IL-17A | anti-CD3/CD28 | 500 nM | >50% | [11] |
| IL-1β | LPS | 500 nM | Significant Decrease | [5] |
| IL-2 | anti-CD3/CD28 | 500 nM | Significant Decrease | [5] |
| GM-CSF | LPS | 500 nM | Significant Decrease | [5] |
Data represents a summary from studies where human Peripheral Blood Mononuclear Cells (PBMCs) were pre-treated with zetomipzomib prior to stimulation.
Table 2: IC50 Values for Immunoproteasome Subunit Inhibition
| Subunit | Species | IC50 (nM) | Reference |
| LMP7 (β5i) | Human | 39 | [6][8] |
| LMP7 (β5i) | Mouse | 57 | [6][8] |
| LMP2 (β1i) | Human | 131 | [6][8] |
| LMP2 (β1i) | Mouse | 179 | [6][8] |
| MECL-1 (β2i) | Human | 623 | [6][8] |
| Constitutive β5 | Human | 688 | [6][8] |
Regulation of Key Immune Cell Signaling Pathways
Zetomipzomib's impact on cytokine production is a direct consequence of its ability to modulate critical signaling pathways within immune cells. By preventing the degradation of inhibitory proteins, zetomipzomib effectively dampens the activation of pro-inflammatory transcription factors and signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation and is tightly controlled by the proteasome-mediated degradation of its inhibitor, IκB.[12][13] By inhibiting the immunoproteasome, zetomipzomib is postulated to stabilize IκB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory cytokine genes.
Caption: Zetomipzomib inhibits NF-κB activation by preventing IκB degradation.
T-Cell and B-Cell Signaling
Studies have demonstrated that zetomipzomib treatment leads to the downregulation of multiple signaling pathways crucial for T and B cell activation and differentiation.[5][7] This includes the iCOS-iCOSL and CD28 signaling in T helper cells, as well as B cell receptor signaling.[5][7] By interfering with these pathways, zetomipzomib can reduce the polarization of pathogenic T helper cells, such as Th1 and Th17, and inhibit the formation of plasmablasts and plasma cells, which are significant sources of autoantibodies in autoimmune diseases.[5][7][10]
Caption: Zetomipzomib downregulates key T-cell and B-cell signaling pathways.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on zetomipzomib. For specific details, it is recommended to consult the original publications.
In Vitro Cytokine Production Assay
-
Cell Isolation: Human PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Zetomipzomib Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to activate innate immune cells or with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to activate T cells.
-
Incubation: Cells are incubated for a period of 24-48 hours to allow for cytokine production.
-
Cytokine Measurement: Supernatants are collected, and cytokine levels are quantified using a multiplex immunoassay (e.g., Luminex-based assay) or by enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Cytokine concentrations in zetomipzomib-treated samples are compared to vehicle-treated controls to determine the percent inhibition.
T-Cell Polarization Assay
-
Cell Isolation: Naïve CD4+ T cells are isolated from human PBMCs by negative selection using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Naïve CD4+ T cells are cultured on plates coated with anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokine cocktails:
-
Th1: IL-12 and anti-IL-4
-
Th17: IL-1β, IL-6, IL-23, TGF-β, anti-IL-4, and anti-IFN-γ
-
-
Zetomipzomib Treatment: Zetomipzomib or vehicle control is added at the time of culture initiation.
-
Incubation: Cells are cultured for 5-7 days to allow for differentiation.
-
Analysis:
-
Intracellular Cytokine Staining: Cells are restimulated with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17A (for Th17) and analyzed by flow cytometry.
-
Cytokine Secretion: Cytokine levels in the culture supernatants are measured by ELISA or multiplex immunoassay.
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro experiments with zetomipzomib.
Conclusion
This compound represents a targeted and potent approach to modulating the dysregulated immune responses that underpin many autoimmune diseases. Its selective inhibition of the immunoproteasome leads to a broad yet specific reduction in the production of a multitude of pro-inflammatory cytokines. This is achieved through the disruption of key signaling pathways, including NF-κB, and T- and B-cell activation pathways. The data presented in this guide underscore the significant potential of zetomipzomib as a therapeutic agent and provide a foundational understanding for researchers and drug development professionals working in the field of immunology and autoimmune disease. Further investigation into the nuanced effects of zetomipzomib on various immune cell subsets and in different disease contexts will continue to elucidate its full therapeutic potential.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Kezar Announces Topline Results from PRESIDIO Trial of Zetomipzomib for the Treatment of Dermatomyositis and Polymyositis - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
- 4. lupusnewstoday.com [lupusnewstoday.com]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. kezarlifesciences.com [kezarlifesciences.com]
- 10. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
The Immunoproteasome: A Core Driver of Autoimmune Pathogenesis and a Prized Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
The immunoproteasome, a specialized isoform of the proteasome, has emerged from the shadow of its constitutive counterpart to become a focal point in the study and treatment of autoimmune diseases. Predominantly expressed in hematopoietic cells, its induction in other cell types under inflammatory conditions underscores its critical role in orchestrating immune responses. Dysregulation of immunoproteasome activity is increasingly implicated in the pathogenesis of a spectrum of autoimmune disorders, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. This technical guide provides a comprehensive overview of the immunoproteasome's function in autoimmunity, detailed experimental protocols for its study, and a summary of quantitative data to inform future research and drug development endeavors.
The Structure and Function of the Immunoproteasome in the Immune System
The 26S proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a vital role in cellular homeostasis. In response to inflammatory stimuli such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), the three catalytic β-subunits of the constitutive proteasome (β1, β2, and β5) are replaced by their inducible counterparts: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), respectively, to form the immunoproteasome.[1][2] This substitution alters the proteolytic cleavage preferences of the proteasome, enhancing its ability to generate antigenic peptides with C-terminal hydrophobic residues that are optimal for binding to Major Histocompatibility Complex (MHC) class I molecules.[2] This function is crucial for the presentation of intracellular antigens to CD8+ T cells, a key event in antiviral and antitumor immunity.
Beyond its canonical role in antigen presentation, the immunoproteasome is a critical regulator of cytokine production, T-cell differentiation, and B-cell function.[3][4] Its involvement in these fundamental immunological processes has positioned it as a key player in the breakdown of self-tolerance and the perpetuation of chronic inflammation that characterize autoimmune diseases.
The Role of the Immunoproteasome in Autoimmune Disease Pathogenesis
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, the immunoproteasome is highly expressed in the inflamed synovial tissue.[5] Its activity contributes to the production of pro-inflammatory cytokines and the differentiation of pathogenic T helper 1 (Th1) and Th17 cells, which drive synovial inflammation and joint destruction.[4][6] Studies have shown that protease activity in the synovial fluid of RA patients is significantly increased, typically by a factor of 2-3 fold, compared to osteoarthritis patients.[7]
Systemic Lupus Erythematosus (SLE)
In systemic lupus erythematosus, the immunoproteasome is implicated in the hyperactivity of B cells and the production of autoantibodies.[8] Specifically, its activity is linked to the differentiation of B cells into antibody-secreting plasma cells.[9] Furthermore, the immunoproteasome plays a role in the production of type I interferons (IFN-α), a key cytokine in SLE pathogenesis, by plasmacytoid dendritic cells (pDCs).[4] While direct quantitative comparisons of immunoproteasome subunit expression in B cells from SLE patients versus healthy controls are not extensively detailed in the provided results, the functional consequences of its inhibition strongly suggest its upregulation and hyperactivity in this disease.
Multiple Sclerosis (MS)
The involvement of the immunoproteasome in multiple sclerosis is multifaceted. It is expressed in immune cells infiltrating the central nervous system (CNS) and in resident CNS cells like oligodendrocytes under inflammatory conditions.[10] Its activity is crucial for the differentiation of pathogenic Th1 and Th17 cells that mediate demyelination and neuronal damage.[3][11] Interestingly, studies on post-mortem brain tissue from MS patients have revealed a significant decrease in the chymotrypsin-like, caspase-like, and trypsin-like activities of the 20S proteasome in both white and gray matter compared to controls, suggesting a complex dysregulation of proteasome function in the context of chronic neuroinflammation.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of immunoproteasome inhibitors and their effects on immune responses.
Table 1: Inhibitory Activity (IC50) of Selective Immunoproteasome Inhibitors
| Inhibitor | Subunit Target(s) | Human IC50 (nM) | Murine IC50 (nM) | Reference(s) |
| ONX-0914 (PR-957) | β5i (LMP7) | 39 | 57 | [12] |
| β1i (LMP2) | ~585 (15-fold > β5i) | - | [9] | |
| KZR-616 (Zetomipzomib) | β5i (LMP7) | 39 | 57 | [12] |
| β1i (LMP2) | 131 | 179 | [12] | |
| β2i (MECL-1) | 623 | - | [12] | |
| PR-924 | β5i (LMP7) | 22 | - | [9] |
Table 2: Effects of Immunoproteasome Inhibitors on Immune Cell Function and Disease Models
| Inhibitor | Model/Cell Type | Parameter Measured | Effect | Reference(s) |
| ONX-0914 | Human THP-1 cells | Cell Viability (IC50) | 47.7 nM | [13] |
| Human PBMCs | IL-23, IFN-γ, IL-2 production | Inhibition | [6] | |
| EAE Mouse Model | Th1 and Th17 differentiation | Strongly impaired | [3][11] | |
| EAE Mouse Model | CNS-infiltrating cytokine-producing CD4+ cells | Strong reduction | [3][11] | |
| Psoriasis Mouse Model | IL-17A+ CD4+ T cells in spleen | Significantly reduced | [14] | |
| Atherosclerosis Mouse Model | Atherosclerotic lesion size | 28.4% reduction | [15] | |
| KZR-616 | Human Naïve CD4+ T cells | Th1 (IFN-γ+) and Th17 (IL-17+) polarization | Reduced | |
| Human PBMCs | Pro-inflammatory cytokine production (TNF-α, GM-CSF, IL-6, IL-12/IL-23 p40) | Decreased | [9] | |
| NZB/W F1 Mouse Model (SLE) | Proteinuria | Complete resolution | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving the immunoproteasome is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Signaling Pathways
Caption: Induction of immunoproteasome expression by inflammatory cytokines and its downstream effects.
Caption: The immunoproteasome promotes pathogenic Th1 and Th17 cell differentiation.
Experimental Workflow
Caption: A typical workflow for evaluating the efficacy of an immunoproteasome inhibitor.
Detailed Experimental Protocols
Immunoproteasome Activity Assay using Fluorogenic Substrates
This protocol measures the chymotrypsin-like activity of the immunoproteasome in cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl2, 1 mM DTT, 0.5 mM EDTA, and 2 mM ATP.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 40 mM KCl, 5 mM MgCl2, 1 mM DTT, and 2 mM ATP.
-
Fluorogenic Substrate: Suc-LLVY-AMC (for total chymotrypsin-like activity) or a more specific substrate for β5i if available.
-
Immunoproteasome-specific inhibitor (e.g., ONX-0914) and a broad-spectrum proteasome inhibitor (e.g., MG132).
-
96-well black, flat-bottom plates.
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Activity Assay:
-
In a 96-well plate, add 10-50 µg of cell lysate per well.
-
Add Assay Buffer to a final volume of 90 µL.
-
To determine immunoproteasome-specific activity, include wells with a known concentration of an immunoproteasome-specific inhibitor (e.g., 1 µM ONX-0914). For background correction, include wells with a broad-spectrum inhibitor (e.g., 20 µM MG132).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration 20-100 µM).
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Calculate the rate of AMC release (slope of the linear portion of the fluorescence curve).
-
Subtract the rate of the MG132-treated sample (background) from all other samples.
-
The immunoproteasome-specific activity is the difference between the rates of the untreated and the ONX-0914-treated samples.
-
Western Blotting for Immunoproteasome Subunit Expression
This protocol allows for the detection and quantification of immunoproteasome subunits in cell or tissue lysates.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibodies specific for LMP2, MECL-1, and LMP7.
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates using RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the immunoproteasome subunit bands to the loading control.
-
Intracellular Cytokine Staining and Flow Cytometry for Th1/Th17 Differentiation
This protocol is for the analysis of Th1 (IFN-γ producing) and Th17 (IL-17 producing) cell populations.
Materials:
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Cell stimulation cocktail (e.g., PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fixable viability dye.
-
Surface staining antibodies (e.g., anti-CD3, anti-CD4).
-
Fixation/Permeabilization buffer.
-
Intracellular staining antibodies (e.g., anti-IFN-γ, anti-IL-17A).
-
Flow cytometer.
Procedure:
-
Cell Stimulation:
-
Culture isolated CD4+ T cells under Th1 or Th17 polarizing conditions in the presence or absence of an immunoproteasome inhibitor.
-
For the final 4-6 hours of culture, re-stimulate the cells with the cell stimulation cocktail in the presence of a protein transport inhibitor.
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Wash the cells and then stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4) for 30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the fixed and permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ and IL-17A) for 30-60 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on live, single CD4+ T cells.
-
Determine the percentage of cells expressing IFN-γ (Th1) and IL-17A (Th17).
-
Conclusion and Future Directions
The immunoproteasome stands as a central regulator of the inflammatory processes that drive autoimmune diseases. Its multifaceted role in antigen presentation, cytokine production, and T-cell differentiation makes it a highly attractive target for therapeutic intervention. The development of selective immunoproteasome inhibitors has shown significant promise in preclinical models of various autoimmune disorders, offering the potential for more targeted and less toxic therapies compared to broad-spectrum proteasome inhibitors.
Future research should focus on further elucidating the precise molecular mechanisms by which the immunoproteasome regulates immune cell function in different autoimmune contexts. The identification of biomarkers to predict patient response to immunoproteasome inhibitors will be crucial for the successful clinical translation of these promising therapeutic agents. Continued drug development efforts to optimize the selectivity and pharmacokinetic properties of immunoproteasome inhibitors will pave the way for novel and effective treatments for a wide range of debilitating autoimmune diseases.
References
- 1. Current Understanding on the Role of Standard and Immunoproteasomes in Inflammatory/Immunological Pathways of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic signature and proteasome activity controls synovial migration of CDC42hi CD14+ cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of protease activities in synovial fluid from rheumatoid and osteoarthritis cases: comparison with antioxidant and free radical damage markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protease inhibitors in rheumatoid synovial fluid: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the immunoproteasome ameliorates experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decreased activity of the 20S proteasome in the brain white matter and gray matter of patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
- 14. ahajournals.org [ahajournals.org]
- 15. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
KZR-616 and Its Impact on Plasma Cell Survival: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
KZR-616 (Zetomipzomib) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly expressed in hematopoietic cells.[1] The immunoproteasome plays a critical role in the adaptive immune response, including the differentiation and survival of plasma cells, the primary producers of antibodies. By selectively targeting the immunoproteasome, KZR-616 presents a promising therapeutic strategy for autoimmune diseases characterized by pathogenic antibody production, such as systemic lupus erythematosus (SLE) and lupus nephritis (LN).[1][2] This technical guide provides an in-depth analysis of the mechanism of action of KZR-616 with a specific focus on its impact on plasma cell survival, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Selective Immunoproteasome Inhibition
KZR-616 is a tripeptide epoxyketone that selectively and potently inhibits the chymotrypsin-like (LMP7 or β5i) and caspase-like (LMP2 or β1i) subunits of the immunoproteasome.[3][4] This selective inhibition disrupts the normal protein degradation processes within immune cells, leading to a broad range of immunomodulatory effects. Unlike pan-proteasome inhibitors used in oncology, the selectivity of KZR-616 for the immunoproteasome is thought to provide a more favorable safety profile by sparing the constitutive proteasome found in most other cell types.[5]
Impact on Plasma Cell Differentiation and Survival
Plasma cells, as highly secretory cells, are particularly dependent on the proper functioning of the proteasome to manage the high load of protein synthesis and to maintain cellular homeostasis.[6] Inhibition of the immunoproteasome by KZR-616 has been shown to directly impact plasma cell differentiation and survival through several mechanisms.
Preclinical studies have demonstrated that KZR-616 can significantly reduce the number of both short-lived and long-lived plasma cells.[2][7] In mouse models of lupus, treatment with KZR-616 led to a marked decrease in plasma cell populations in both the spleen and bone marrow.[7] This reduction in plasma cells is accompanied by a decrease in the production of pathogenic autoantibodies, a key driver of autoimmune disease pathology.[7][8]
Furthermore, in vitro studies have shown that KZR-616 inhibits the differentiation of B cells into plasmablasts, the precursors to mature plasma cells.[7][9] This suggests that KZR-616 can act at an early stage to prevent the generation of antibody-secreting cells.
Quantitative Data on KZR-616's Effects
The following tables summarize the key quantitative data from preclinical and clinical studies on the effects of KZR-616.
| Parameter | Value | Species/System | Reference |
| IC50 (LMP7) | 39 nM | Human | [3] |
| IC50 (LMP7) | 57 nM | Mouse | [3] |
| IC50 (LMP2) | 131 nM | Human | [3] |
| IC50 (LMP2) | 179 nM | Mouse | [3] |
| IC50 (MECL-1) | 623 nM | Not Specified | [3] |
| IC50 (Constitutive β5) | 688 nM | Not Specified | [3] |
| Efficacy Measure | Result | Model/Study | Reference |
| Reduction in Splenic Plasma Cells (CD138+κ+) | 79% | NZB/W F1 Mouse Model | [7] |
| Reduction in Bone Marrow Plasma Cells (CD138+κ+) | 63% | NZB/W F1 Mouse Model | [7] |
| Reduction in Circulating IgG-producing Plasma Cells | Observed at Week 17 and/or 25 | Phase 1b MISSION Study (SLE patients) | [10] |
| Reduction in Circulating Class-Switched Memory B Cells | Observed at Week 17 and/or 25 | Phase 1b MISSION Study (SLE patients) | [10] |
| Reduction in anti-dsDNA antibodies | Observed in all 8 patients with abnormal baseline levels | Phase 1b MISSION Study (SLE patients) | [11] |
Signaling Pathways and Experimental Workflows
The inhibitory effects of KZR-616 on plasma cell survival are mediated through the modulation of key cellular signaling pathways.
Figure 1: Simplified signaling cascade of KZR-616's impact on plasma cells.
A typical experimental workflow to assess the impact of KZR-616 on plasma cell differentiation is outlined below.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The special unfolded protein response in plasma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. kezarlifesciences.com [kezarlifesciences.com]
The Structural and Mechanistic Landscape of Zetomipzomib: A Selective Immunoproteasome Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (formerly KZR-616), as its maleate salt, is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1] It represents a targeted therapeutic approach for a variety of autoimmune diseases, including systemic lupus erythematosus (SLE), lupus nephritis (LN), autoimmune hepatitis (AIH), dermatomyositis (DM), and polymyositis (PM).[2][3] Unlike broad-spectrum proteasome inhibitors used in oncology, which are often associated with significant toxicities, Zetomipzomib's selectivity for the immunoproteasome offers the potential for a more favorable safety profile while effectively modulating the inflammatory response.[4] This technical guide provides a comprehensive overview of the structural activity relationship (SAR), mechanism of action, and key experimental data for Zetomipzomib Maleate.
Structural Activity Relationship (SAR) of Zetomipzomib
The development of Zetomipzomib was a result of strategic medicinal chemistry efforts to optimize the selectivity and drug-like properties of earlier immunoproteasome inhibitors, such as ONX-0914.[5] Zetomipzomib is a tripeptide epoxyketone-based molecule.[1] The core of its SAR lies in the requirement for dual inhibition of specific immunoproteasome catalytic subunits for potent anti-inflammatory effects.
From Broad to Selective Inhibition: The Predecessor ONX-0914
ONX-0914 was a pioneering selective immunoproteasome inhibitor that demonstrated anti-inflammatory properties. However, its development highlighted that targeting only the low molecular mass polypeptide-7 (LMP7 or β5i) subunit was insufficient for maximal efficacy. Efficacious doses of ONX-0914 were associated with significant inhibition of both LMP7 and the low molecular mass polypeptide-2 (LMP2 or β1i) subunit, with minor effects on the multicatalytic endopeptidase complex-like 1 (MECL-1 or β2i) subunit.[6] This observation was pivotal in guiding the design of the next generation of inhibitors.
The Key to Efficacy: Dual LMP7/LMP2 Inhibition
Through the synthesis and evaluation of highly selective inhibitors for each of the immunoproteasome's catalytic subunits (LMP7, LMP2, and MECL-1), researchers elucidated that potent inhibition of cytokine expression and in vivo efficacy in inflammatory disease models required dual inhibition of either LMP7 and LMP2 or LMP7 and MECL-1.[5] This finding underscored that a multi-pronged attack on the immunoproteasome's activity was necessary to achieve a robust anti-inflammatory response.
Zetomipzomib: An Optimized Dual Inhibitor
Zetomipzomib was designed to embody this dual-inhibitor principle with an optimized pharmacokinetic and safety profile. Its structure was rationally modified from the ONX-0914 scaffold to enhance its selectivity for LMP7 and LMP2 over the constitutive proteasome subunits (β5, β1, and β2), thereby minimizing off-target effects and associated toxicities.[3] This refined selectivity profile is a cornerstone of Zetomipzomib's therapeutic potential in chronic autoimmune conditions.
Mechanism of Action
Zetomipzomib exerts its immunomodulatory effects by selectively and irreversibly inhibiting the chymotrypsin-like activity of the LMP7 subunit and the trypsin-like activity of the LMP2 subunit of the 20S immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and is upregulated in response to inflammatory stimuli like interferon-gamma (IFN-γ). It plays a critical role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.
By inhibiting the immunoproteasome, Zetomipzomib disrupts these key cellular processes, leading to a broad anti-inflammatory response without causing general immunosuppression.[4] The downstream consequences of this targeted inhibition are multifaceted and impact various arms of the innate and adaptive immune systems.
Downstream Signaling Effects of Zetomipzomib
Inhibition of the immunoproteasome by Zetomipzomib leads to a cascade of events that collectively dampen the autoimmune response:
-
Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib has been shown to block the production of a wide array of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs).[2]
-
Modulation of T-Cell Activity: It interferes with the polarization of T helper (Th) cells, which are crucial drivers of autoimmune pathology.[2]
-
Inhibition of Plasmablast Formation: The formation of antibody-producing plasmablasts is also inhibited by Zetomipzomib, which is particularly relevant in antibody-mediated autoimmune diseases like SLE.[2]
-
Impact on B-Cell Signaling: Zetomipzomib has been shown to reduce multiple B-cell signaling pathways, including B-cell receptor signaling.
The culmination of these effects is a significant reduction in the inflammatory milieu that characterizes autoimmune diseases.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Zetomipzomib against the catalytic subunits of the human and murine immunoproteasome and the human constitutive proteasome.
| Target Subunit | Species | IC50 (nM) | Reference(s) |
| Immunoproteasome | |||
| LMP7 (β5i) | Human | 39 | [5][7] |
| Murine | 57 | [5][7] | |
| LMP2 (β1i) | Human | 131 | [5][7] |
| Murine | 179 | [5][7] | |
| MECL-1 (β2i) | Human | 623 | [7] |
| Constitutive Proteasome | |||
| β5 | Human | 688 | [7] |
Experimental Protocols
While detailed, step-by-step protocols are proprietary, the general methodologies for key experiments cited can be outlined as follows:
Determination of IC50 Values
Inhibitory potency (IC50) is typically determined using enzymatic assays with purified human and murine 20S immunoproteasome and constitutive proteasome. The activity of each catalytic subunit is measured using specific fluorogenic peptide substrates. The proteasomes are incubated with varying concentrations of Zetomipzomib, and the rate of substrate cleavage is measured using a fluorescence plate reader. The IC50 value is then calculated as the concentration of the inhibitor that results in a 50% reduction in enzymatic activity.
Cytokine Production Assay in PBMCs
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood. The cells are pre-incubated with different concentrations of Zetomipzomib before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies. After a specified incubation period, the cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using multiplex immunoassay technology (e.g., Luminex).
In Vivo Efficacy in Animal Models
The efficacy of Zetomipzomib has been evaluated in various animal models of autoimmune diseases, such as the collagen antibody-induced arthritis (CAIA) model in mice. In a typical CAIA study, arthritis is induced in mice, and they are subsequently treated with Zetomipzomib or a vehicle control. Disease progression is monitored by scoring clinical signs of arthritis (e.g., paw swelling). At the end of the study, tissues may be collected for histological analysis and biomarker assessment.
Visualizations
Signaling Pathway of Zetomipzomib's Mechanism of Action
Caption: Mechanism of action of Zetomipzomib.
Experimental Workflow for In Vitro Cytokine Inhibition Assay
Caption: In vitro cytokine inhibition assay workflow.
Conclusion
This compound is a promising, selectively targeted immunomodulatory agent with a well-defined structural activity relationship and mechanism of action. Its ability to dually inhibit the LMP7 and LMP2 subunits of the immunoproteasome leads to a broad anti-inflammatory effect, offering a potential therapeutic avenue for a range of autoimmune diseases. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development in the field of selective immunoproteasome inhibition. As clinical trial data continues to emerge, the full therapeutic potential of Zetomipzomib will be further elucidated.
References
- 1. EP2537843B1 - Preparation of maleate salt of neratininb - Google Patents [patents.google.com]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupusnewstoday.com [lupusnewstoday.com]
- 4. US20030144510A1 - Preparation of pharmaceutical salts - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kezarlifesciences.com [kezarlifesciences.com]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of Zetomipzomib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zetomipzomib maleate (KZR-616) is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome, a key regulator of immune cell function.[1][2] This technical guide provides an in-depth overview of the in vitro characterization of Zetomipzomib, summarizing its inhibitory activity, cellular effects, and impact on key signaling pathways. The information presented is intended to support further research and development of this promising therapeutic agent for autoimmune diseases.
Mechanism of Action
Zetomipzomib selectively targets the catalytic subunits of the immunoproteasome, with a primary effect on the LMP7 (β5i) and LMP2 (β1i) subunits.[3][4] The immunoproteasome is a specialized form of the proteasome found predominantly in hematopoietic cells, where it plays a critical role in processing antigens for presentation and regulating inflammatory signaling. By inhibiting the immunoproteasome, Zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and plasma cells, thereby reducing the production of pro-inflammatory cytokines and autoantibodies.[2][5]
References
- 1. researchgate.net [researchgate.net]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zetomipzomib Maleate In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of Zetomipzomib Maleate (formerly KZR-616), a selective inhibitor of the immunoproteasome. The following protocols are intended to serve as a guide and may require optimization for specific experimental conditions and cell types.
Mechanism of Action
Zetomipzomib is a first-in-class small molecule that selectively inhibits the immunoproteasome, a form of the proteasome predominantly expressed in hematopoietic cells.[1][2] It demonstrates potent inhibitory activity against the chymotrypsin-like (LMP7 or β5i), caspase-like (LMP2 or β1i), and trypsin-like (MECL-1 or β2i) subunits of the immunoproteasome.[2] By inhibiting the immunoproteasome, Zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and macrophages, leading to a broad anti-inflammatory effect.[2][3] This mechanism of action makes it a promising therapeutic candidate for a range of autoimmune diseases.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of Zetomipzomib against various proteasome subunits.
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 (β5i) | Human | 39 | [2] |
| Murine | 57 | [2] | |
| LMP2 (β1i) | Human | 131 | [2] |
| Murine | 179 | [2] | |
| MECL-1 (β2i) | - | 623 | [2] |
| Constitutive β5 | - | 688 | [2] |
Experimental Protocols
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for the in vitro proteasome activity assay.
Materials:
-
Cells (e.g., MOLT-4, PBMCs)
-
This compound
-
Proteasome Assay Buffer (e.g., 20 mM HEPES, pH 7.6, 0.5 mM EDTA)
-
Suc-LLVY-AMC (fluorogenic substrate)
-
DMSO (for dissolving Zetomipzomib and substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Protocol:
-
Cell Lysate Preparation:
-
Culture cells to the desired density.
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer without protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Proteasome Assay Buffer.
-
In a 96-well black microplate, add cell lysate (e.g., 20 µg of protein) to each well.
-
Add the diluted Zetomipzomib or vehicle control (DMSO in assay buffer) to the wells and incubate for a pre-determined time (e.g., 30-60 minutes) at room temperature.
-
Prepare the Suc-LLVY-AMC substrate solution in Proteasome Assay Buffer (final concentration e.g., 20 µM).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 5 minutes for 1-2 hours) with excitation at ~350 nm and emission at ~440 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (proteasome activity) from the linear portion of the kinetic curve.
-
Normalize the activity in Zetomipzomib-treated wells to the vehicle-treated control wells.
-
Plot the percentage of inhibition against the log of Zetomipzomib concentration and determine the IC50 value using non-linear regression analysis.
-
Cytokine Release Assay in PBMCs
This assay evaluates the effect of Zetomipzomib on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs) following stimulation.
Workflow Diagram:
Caption: Workflow for the PBMC cytokine release assay.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
This compound
-
Lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies
-
96-well cell culture plate
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ)
Protocol:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI-1640 medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Assay Procedure:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare dilutions of this compound in complete medium.
-
Add 50 µL of the Zetomipzomib dilutions or vehicle control to the wells and pre-incubate for 1 hour at 37°C in a CO2 incubator.[1]
-
Prepare a solution of the stimulant (e.g., LPS at a final concentration of 100 ng/mL or anti-CD3/anti-CD28 antibodies at appropriate concentrations).
-
Add 50 µL of the stimulant to the wells.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.[1]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA or a multiplex immunoassay, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine concentrations in the Zetomipzomib-treated wells to the stimulated control wells to determine the percentage of inhibition.
-
Cell Viability Assay
This protocol describes a general method to assess the effect of Zetomipzomib on the viability of a chosen cell line using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Cell line of interest (e.g., MOLT-4, PBMCs)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear cell culture plate
-
Spectrophotometer
Protocol:
-
Cell Plating:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach (if adherent) and recover.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Zetomipzomib dilutions or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of Zetomipzomib concentration to determine the IC50 value.
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis by Zetomipzomib using Annexin V and Propidium Iodide (PI) staining.
Workflow Diagram:
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: KZR-616 Dosing Protocols for the NZB/W F1 Mouse Model of Lupus Nephritis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome currently under investigation for the treatment of systemic lupus erythematosus (SLE) and lupus nephritis (LN).[1][2] The immunoproteasome is a specialized form of the proteasome found predominantly in immune cells, where it plays a critical role in cytokine production, T-cell differentiation, and plasma cell function.[3][4] By selectively targeting the immunoproteasome, KZR-616 offers a promising therapeutic strategy to modulate the autoimmune responses that drive lupus pathology with potentially fewer side effects than broad-spectrum proteasome inhibitors.[3]
The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is a widely used and well-characterized preclinical model that spontaneously develops an autoimmune disease with strong similarities to human SLE, including the production of autoantibodies, development of proteinuria, and severe immune complex glomerulonephritis.[5][6] This application note provides a detailed summary of the dosing regimens, experimental protocols, and key outcomes for KZR-616 in the NZB/W F1 mouse model, based on published preclinical studies.
Mechanism of Action
KZR-616 functions by selectively and irreversibly inhibiting the LMP7 and LMP2 subunits of the immunoproteasome.[3] This inhibition leads to a broad immunomodulatory effect on both the innate and adaptive immune systems.[2] Key downstream effects include:
-
Reduced Pro-inflammatory Cytokine Production: KZR-616 blocks the production of over 30 pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).[1][2]
-
Inhibition of T and B Cell Function: The compound impedes the polarization of T helper (Th) cells and the differentiation of B cells into antibody-secreting plasmablasts.[1][2]
-
Depletion of Plasma Cells: Treatment with KZR-616 leads to a reduction in both short-lived and long-lived plasma cells, which are responsible for producing pathogenic autoantibodies.[1]
-
Downregulation of Immune Signaling: Gene expression analyses have shown that KZR-616 treatment downregulates multiple immune signaling pathways, including the Type I interferon pathway, which is a key driver of lupus pathology.[1]
Experimental Protocols
The following protocols are synthesized from methodologies used in key preclinical efficacy studies of KZR-616.[1]
Animal Model
-
Strain: Female NZB/W F1 mice.[1]
-
Supplier: The Jackson Laboratory (Bar Harbor, ME) is a common source.[1]
-
Age at Treatment Initiation: 24-26 weeks, or upon establishment of disease.[1]
-
Disease Induction: Disease develops spontaneously.[5][6] Mice are monitored for disease onset, which is confirmed by the presence of proteinuria (e.g., Grade 1) and anti-dsDNA antibodies.[1]
Drug Preparation and Administration
-
KZR-616 Formulation: Dissolved in a vehicle such as 10% hydroxypropyl-beta cyclodextrin.[1]
-
Administration Routes: Intravenous (IV) or Subcutaneous (SC).[1] The SC route is enabled by the high solubility of KZR-616.[1]
-
Control Groups: A vehicle control group is essential. Mycophenolate mofetil (MMF) at 30 mg/kg daily by oral gavage (PO) can be used as a positive control or in combination studies.[1][7]
Efficacy Monitoring and Endpoints
-
Proteinuria Assessment:
-
Serology:
-
Frequency: Blood is collected at baseline and at the end of the study.
-
Analytes: Serum levels of anti-dsDNA IgG and total IgG are measured by ELISA.[1]
-
-
Histopathology:
-
Flow Cytometry:
Quantitative Data Summary: Dosing Regimens
The following tables summarize the dosing regimens for KZR-616 that have been evaluated in the NZB/W F1 lupus model.
Table 1: KZR-616 Monotherapy and Combination Dosing Regimens
| Regimen | Dose | Route | Frequency | Duration | Key Outcomes | Citation |
|---|---|---|---|---|---|---|
| Monotherapy 1 | 5 mg/kg | IV | Three times per week (QODx3) | 13 weeks | Complete resolution of proteinuria; reduced anti-dsDNA IgG and renal IgG deposition. | [1][7] |
| Monotherapy 2 | 10 mg/kg | SC | Three times per week (QODx3) | 13 weeks | Blocked disease progression as measured by proteinuria. | [1][7] |
| Combination Therapy | 5 mg/kg | SC | Once per week | 12 weeks | Markedly reduced proteinuria and increased survival when combined with MMF (30 mg/kg, daily PO). |[1][7] |
Note: The combination therapy study utilized a suboptimal dose of KZR-616 to demonstrate synergistic effects with MMF.[1]
Table 2: Key Experimental Parameters and Readouts
| Parameter | Method / Description | Citation |
|---|---|---|
| Animal Model | Female NZB/W F1 mice, 24-26 weeks old | [1] |
| Disease Onset Criteria | Proteinuria Grade ≥ 1 | [1][7] |
| Vehicle Control | 10% hydroxypropyl-beta cyclodextrin | [1] |
| Primary Efficacy Endpoint | Proteinuria score (0-4 scale) | [7] |
| Secondary Endpoints | Serum anti-dsDNA IgG, Total IgG, Renal Histology (H&E), Renal IgG Deposition | [1][7] |
| Durability Assessment | An 8-week non-dosing period following the treatment phase | [1][7] |
| Cellular Analysis | Flow cytometry of spleen and bone marrow for T, B, and plasma cells |[1] |
Visualized Experimental Workflow
The diagram below illustrates a typical experimental workflow for evaluating the efficacy of KZR-616 in the NZB/W F1 model.
Summary of Results
Treatment of diseased NZB/W F1 mice with KZR-616 has demonstrated significant therapeutic benefits.[1]
-
Durable Remission of Nephritis: KZR-616 treatment resulted in the complete resolution of proteinuria.[1] This effect was durable, with only mild nephritis developing during an 8-week follow-up period after dosing cessation, and no animals progressed to severe disease as seen in the vehicle group.[1]
-
Reduction in Autoantibodies: A significant reduction in serum anti-dsDNA IgG levels and a corresponding decrease in total IgG deposition in the glomeruli were observed after 13 weeks of treatment.[1]
-
Histological Improvement: KZR-616 treatment prevented the development of glomerular nephritis and sclerosis.[3]
-
Synergy with Standard of Care: In combination with MMF, a suboptimal dose of KZR-616 markedly reduced proteinuria and improved survival compared to either agent alone, suggesting a synergistic effect.[1][7]
KZR-616, a selective immunoproteasome inhibitor, effectively blocks disease progression and induces a durable remission in the NZB/W F1 mouse model of lupus nephritis.[1][3] The provided dosing regimens and protocols have been shown to significantly reduce proteinuria, autoantibody production, and renal pathology. These findings support the ongoing clinical development of KZR-616 as a targeted therapy for autoimmune diseases like SLE and LN.[1][2]
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. POS0715 TREATMENT OF SLE PATIENTS WITH ZETOMIPZOMIB (KZR-616), A SELECTIVE INHIBITOR OF THE IMMUNOPROTEASOME, RESULTS IN CIRCULATING GENE EXPRESSION, PROTEIN LEVEL, AND IMMUNE CELL PHENOTYPIC CHANGES WITH POTENTIAL CORRELATIONS TO CLINICAL RESPONSE | Annals of the Rheumatic Diseases [ard.bmj.com]
- 5. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in (NZB x NZW)F1 Mice [hookelabs.com]
- 6. 100008 - NZB/W Strain Details [jax.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Cardiovascular changes in the NZB/W F1 mouse model of lupus nephritis [frontiersin.org]
- 9. Glomerular Proteomic Profiles in the NZB/W F1 Hybrid Mouse Model of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zetomipzomib Maleate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Zetomipzomib Maleate (also known as KZR-616 Maleate) in cell culture experiments. This document includes information on the mechanism of action, preparation of the compound, and detailed protocols for assessing its biological effects.
Introduction
Zetomipzomib is a first-in-class, selective inhibitor of the immunoproteasome.[1][2][3] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines. By selectively targeting the immunoproteasome, Zetomipzomib can modulate the activity of multiple immune cell types, including T cells, B cells, and plasma cells, making it a valuable tool for research in autoimmunity, inflammation, and certain hematological malignancies.[3][4]
Mechanism of Action
Zetomipzomib selectively targets the catalytic subunits of the immunoproteasome, specifically the Low Molecular Mass Polypeptide 7 (LMP7) and Low Molecular Mass Polypeptide 2 (LMP2).[1][2][5][6] It also shows some inhibitory activity against the Multicatalytic Endopeptidase Complex-Like 1 (MECL-1) subunit and the constitutive proteasome β5 subunit at higher concentrations.[1][2][5][6] Inhibition of the immunoproteasome leads to a disruption of protein degradation in immune cells, affecting various downstream processes such as cytokine production, antigen presentation, and immune cell survival and differentiation.[3][4]
Quantitative Data
The inhibitory activity of this compound against various proteasome subunits is summarized in the table below.
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 | Human | 39 | [1][2][5][6] |
| LMP7 | Murine | 57 | [1][2][5][6] |
| LMP2 | Human | 131 | [1][2][5][6] |
| LMP2 | Murine | 179 | [1][2][5][6] |
| MECL-1 | - | 623 | [1][2][5][6] |
| Constitutive Proteasome β5 | - | 688 | [1][2][5][6] |
Preparation and Storage of this compound
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Preparation of Stock Solution (10 mM)
-
This compound is soluble in DMSO at concentrations of at least 50 mg/mL.[1]
-
To prepare a 10 mM stock solution, dissolve 7.03 mg of this compound (Molecular Weight: 702.75 g/mol ) in 1 mL of DMSO.
-
Vortex gently until the powder is completely dissolved. If necessary, brief ultrasonication can be used to aid dissolution.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage
-
Solid Powder: Store at 4°C for short-term storage and -20°C for long-term storage, sealed and protected from moisture.[5][8]
-
Stock Solution (in DMSO): Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[1][5]
Experimental Protocols
The following are detailed protocols for common cell culture experiments to evaluate the effects of this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on cell viability.
Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cells of interest (e.g., peripheral blood mononuclear cells (PBMCs), MOLT-4)[1][5]
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A final concentration range of 1 nM to 10 µM is a good starting point.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.
Workflow for Apoptosis Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: Zetomipzomib Maleate Solubility in DMSO and Saline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib maleate is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells. By targeting the LMP7 (low molecular weight protein 7) and LMP2 (low molecular weight protein 2) subunits of the immunoproteasome, zetomipzomib modulates the activity of various immune cells, including T cells and B cells, and reduces the production of pro-inflammatory cytokines. This makes it a promising therapeutic agent for a range of autoimmune diseases.
These application notes provide detailed information on the solubility of this compound in dimethyl sulfoxide (DMSO) and saline-based solutions, along with protocols for its dissolution and a diagram illustrating its mechanism of action.
Solubility Data
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL[1] | 355.75 mM[1] | Ultrasonic treatment may be required to achieve complete dissolution.[1] |
| Water | 50 mg/mL[1] | 71.15 mM[1] | Ultrasonic treatment may be required.[1] |
| Phosphate-Buffered Saline (PBS) | 100 mg/mL[1] | 142.30 mM[1] | Ultrasonic treatment may be required.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1][2] | ≥ 2.96 mM[1][2] | A common vehicle for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL[1][2] | ≥ 2.96 mM[1][2] | An alternative vehicle for in vivo administration. |
Note: The molecular weight of this compound is 702.75 g/mol .
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO (100 mg/mL)
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the compound.
-
Transfer the powder to a sterile vial.
-
Add the appropriate volume of DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Stability: Stock solutions of this compound in DMSO are stable for up to 1 month at -20°C and for up to 6 months at -80°C when stored in sealed containers.[2]
Protocol 2: Preparation of a this compound Working Solution in a Saline-Based Vehicle for In Vivo Administration (2 mg/mL)
This protocol describes the preparation of a working solution in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile tube, add the components in the following order, mixing thoroughly after each addition:
-
10% DMSO: Add the required volume of the this compound stock solution. For 1 mL of final solution, add 100 µL of the 20.8 mg/mL stock.
-
40% PEG300: Add 400 µL of PEG300 to the tube and vortex until the solution is homogeneous.
-
5% Tween-80: Add 50 µL of Tween-80 and vortex until the solution is clear.
-
45% Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.
-
-
The final concentration of this compound in this vehicle will be approximately 2.08 mg/mL.
-
Visually inspect the final solution for clarity. If any precipitation is observed, the solution can be gently warmed or sonicated.
-
It is recommended to prepare this formulation fresh on the day of use.
Mechanism of Action and Signaling Pathway
Zetomipzomib selectively inhibits the catalytic β5i (LMP7) and β1i (LMP2) subunits of the immunoproteasome. This inhibition disrupts the normal processing and presentation of antigens on MHC class I molecules and modulates intracellular signaling pathways in immune cells. A key downstream effect is the impairment of T-cell and B-cell activation. Specifically, immunoproteasome inhibition has been shown to reduce the sustained phosphorylation of Extracellular signal-regulated kinase (ERK), a critical component of the MAP kinase signaling pathway, while not affecting the NF-κB pathway. This selective modulation of signaling contributes to the anti-inflammatory and immunomodulatory effects of zetomipzomib.
Caption: Mechanism of action of Zetomipzomib.
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The protocols provided are for guidance and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure proper safety precautions are taken when handling chemical reagents.
References
Application Note & Protocol: Flow Cytometry Analysis of Lymphocytes Following KZR-616 (Zetomipzomib) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a form of the proteasome primarily found in hematopoietic cells.[1][2] The immunoproteasome plays a critical role in processing proteins for antigen presentation and in the activation and differentiation of immune cells.[1] By selectively targeting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, KZR-616 broadly modulates the immune system, affecting multiple pathways involved in inflammatory cytokine production and the activity of T cells, B cells, and plasma cells.[3][4] This mechanism makes KZR-616 a promising therapeutic candidate for a range of autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Lupus Nephritis (LN), and Autoimmune Hepatitis (AIH).[1][5]
Flow cytometry is an indispensable tool for characterizing the pharmacodynamic effects of immunomodulatory agents like KZR-616.[6] It allows for precise, multi-parameter analysis of individual cells, enabling researchers to quantify changes in the frequency, activation state, and differentiation of various lymphocyte subsets following treatment.[3][6] This document provides an overview of the effects of KZR-616 on lymphocyte populations and detailed protocols for their analysis using flow cytometry.
Mechanism of Action of KZR-616
KZR-616 is a tripeptide epoxyketone that irreversibly inhibits the LMP7 and LMP2 subunits of the immunoproteasome.[4] This inhibition disrupts key cellular processes in immune cells, leading to a broad anti-inflammatory effect. In vitro and in vivo studies have demonstrated that KZR-616 blocks the production of over 30 pro-inflammatory cytokines, inhibits the polarization of T helper (Th) cells (including Th1 and Th17), and prevents the differentiation of B cells into antibody-producing plasmablasts.[3][7] Gene expression analyses have confirmed that KZR-616 treatment leads to the downregulation of T, B, and plasma cell function and the Type I interferon pathway.[3][8]
Data Presentation: Effects of KZR-616 on Lymphocyte Populations
Studies in NZB/W F1 mouse models of lupus nephritis have provided quantitative data on the effects of KZR-616 on various lymphocyte subsets in the spleen. The tables below summarize these findings.
Table 1: Effect of KZR-616 on Splenic T-Cell Populations in NZB/W F1 Mice [3]
| T-Cell Subset | Vehicle Control (Cell Count) | KZR-616 Treatment (Cell Count) | Observation |
| Total CD4+ T Cells | High | Decreased | Reduction in helper T-cell population. |
| Total CD8+ T Cells | High | No significant impact | Selective effect on CD4+ T-cells. |
| Activated CD4+CD69+ T Cells | High | Decreased | Reduction in activated helper T-cells. |
| Activated CD8+CD69+ T Cells | High | Decreased | Reduction in activated cytotoxic T-cells. |
| Regulatory T Cells (CD4+CD25+CD62L-) | Normal | No significant impact noted in source |
Table 2: Effect of KZR-616 on Splenic B-Cell and Plasma Cell Populations in NZB/W F1 Mice [3]
| B-Cell / Plasma Cell Subset | Vehicle Control (Cell Count) | KZR-616 Treatment (Cell Count) | Observation |
| Total B Cells (CD45+CD19+) | High | Decreased | Reduction in overall B-cell numbers. |
| Mature B Cells (IgM+IgD+) | High | Decreased | Impact on the mature B-cell compartment. |
| Germinal Center B Cells (IgD-GL7+) | High | Decreased | Reduction in B-cells active in the germinal center reaction. |
| Plasma Cells (CD138+κ+) | High | Significantly Decreased | Strong inhibition of plasma cell population. |
Experimental Protocols
This section provides detailed protocols for the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent immunophenotyping by flow cytometry to analyze lymphocyte subsets affected by KZR-616 treatment.
Protocol 1: Human PBMC Isolation from Whole Blood
This protocol describes the isolation of PBMCs, which contain lymphocytes and monocytes, from whole blood using density gradient centrifugation.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes.
-
Phosphate-Buffered Saline (PBS).
-
Ficoll-Paque™ PLUS or equivalent density gradient medium.
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood sample 1:1 with PBS in a conical tube.[9]
-
Carefully layer the diluted blood over a volume of Ficoll-Paque™ in a new conical tube (e.g., 15 mL of Ficoll for 20 mL of diluted blood). Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned OFF.[9]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs at the plasma-Ficoll interface to a new conical tube.[9]
-
Wash the isolated PBMCs by filling the tube with PBS and centrifuging at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a small volume of appropriate buffer (e.g., PBS or Flow Cytometry Staining Buffer).
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Adjust cell concentration to 1 x 10⁷ cells/mL for staining.[9]
Protocol 2: Immunophenotyping of T-Cell and B-Cell Subsets
This protocol outlines the staining procedure for surface and intracellular markers to identify key lymphocyte populations affected by KZR-616.
Materials:
-
Isolated PBMCs (1-2 x 10⁶ cells per staining tube).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™).
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel).
-
Fixation/Permeabilization Buffer Kit (e.g., for FoxP3 staining).
-
5 mL polystyrene FACS tubes.
-
Microcentrifuge or refrigerated centrifuge.
Procedure:
-
Aliquot 1-2 x 10⁶ PBMCs into each FACS tube.
-
Add Fc Receptor Blocking solution to prevent non-specific antibody binding and incubate for 10 minutes at 4°C.
-
Prepare an antibody cocktail containing the desired surface marker antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD27, CD38, IgD). Add the cocktail to the cells.
-
Vortex gently and incubate for 30 minutes at 4°C, protected from light.[9]
-
Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuging at 350 x g for 5 minutes. Discard the supernatant.[10]
-
(Optional - For Intracellular Staining): If analyzing intracellular targets like transcription factors (e.g., FoxP3 for Tregs) or cytokines, proceed with fixation and permeabilization according to the manufacturer's protocol.
-
Add the intracellular antibody (e.g., anti-FoxP3) to the permeabilized cells and incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells once more as in step 5.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. The samples are now ready for acquisition on a flow cytometer.[9]
Table 3: Suggested Antibody Panel for KZR-616 Immune Monitoring
| Marker | Cell Population | Lineage/Function |
| T-Cells | ||
| CD3 | All T-Cells | T-Cell Lineage |
| CD4 | T Helper Cells | T-Cell Subset |
| CD8 | Cytotoxic T-Cells | T-Cell Subset |
| CD69 | Activated T-Cells | Early Activation Marker[3] |
| CD25 | Tregs, Activated T-Cells | IL-2 Receptor Alpha Chain |
| FoxP3 | Regulatory T-Cells (Tregs) | Treg Lineage Transcription Factor[3] |
| B-Cells | ||
| CD19 | All B-Cells | B-Cell Lineage |
| IgD | Naive/Mature B-Cells | B-Cell Differentiation |
| CD27 | Memory B-Cells, Plasma Cells | Memory Marker |
| CD38 | Plasmablasts, Plasma Cells | Differentiation/Activation Marker[11] |
| CD138 | Plasma Cells | Plasma Cell Marker[3] |
Gating Strategy and Data Analysis
Data analysis should be performed using appropriate software (e.g., FlowJo™, BD FACSuite™).[3] A sequential gating strategy is crucial for accurate identification of lymphocyte populations.
Logical Gating Steps:
-
Singlets: Gate on single cells using Forward Scatter Area (FSC-A) vs. Forward Scatter Height (FSC-H) to exclude cell doublets.
-
Lymphocytes: From the singlet population, gate on the lymphocyte cloud based on their characteristic Forward Scatter (FSC) and Side Scatter (SSC) properties.
-
T-Cells and B-Cells: From the lymphocyte gate, separate T-cells (CD3+) from B-cells (CD19+).
-
T-Cell Subsets: Within the CD3+ gate, further delineate helper T-cells (CD4+) and cytotoxic T-cells (CD8+). These populations can be further analyzed for activation markers (e.g., CD69) or regulatory markers (e.g., CD25, FoxP3).
-
B-Cell Subsets: Within the CD19+ gate, identify plasmablasts and plasma cells, which are often characterized as CD27+ and having high expression of CD38.[11]
By following these protocols, researchers can effectively monitor the immunological impact of KZR-616, providing crucial data for preclinical and clinical drug development.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Administration of Zetomipzomib Maleate in a Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Zetomipzomib Maleate (formerly KZR-616), a selective immunoproteasome inhibitor, in the collagen antibody-induced arthritis (CAIA) mouse model. The CAIA model is a widely used preclinical model of rheumatoid arthritis (RA) that recapitulates key pathological features of the human disease, including synovial inflammation, cartilage degradation, and bone erosion.[1] this compound offers a novel therapeutic approach by targeting the immunoproteasome, which plays a crucial role in the inflammatory cascade.[2][3] This document is intended to guide researchers in designing and executing studies to evaluate the efficacy of this compound in a therapeutically relevant animal model of arthritis.
Zetomipzomib is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome predominantly found in hematopoietic cells.[2][3] By inhibiting the immunoproteasome, Zetomipzomib can broadly modulate the immune system when it is dysregulated, affecting multiple pathways involved in inflammatory cytokine production and the activity of immune cells such as macrophages, B cells, and T cells.[2] Preclinical studies have demonstrated its broad anti-inflammatory effects in various animal models of autoimmune diseases.[4]
Data Presentation
The following table summarizes the quantitative data for a therapeutic administration protocol of this compound in the CAIA model.
| Parameter | Vehicle Control | This compound (5 mg/kg) |
| Dosing Regimen | Vehicle i.v. on Days 6, 8, 11, 13 | 5 mg/kg i.v. on Days 6, 8, 11, 13 |
| Route of Administration | Intravenous (i.v.) | Intravenous (i.v.) |
| Efficacy Readouts | ||
| Clinical Arthritis Score | Expected progressive increase | Efficacy demonstrated |
| Paw Thickness (mm) | Expected progressive increase | Efficacy demonstrated |
| Histopathology Score | Severe inflammation, pannus, erosion | Efficacy demonstrated |
| Pro-inflammatory Cytokines | ||
| TNF-α | Elevated | Expected Reduction |
| IL-6 | Elevated | Expected Reduction |
| IL-1β | Elevated | Expected Reduction |
Note: While a specific dosing regimen has been identified, detailed quantitative efficacy data from publicly available sources for Zetomipzomib in the CAIA model is limited. The table reflects the expected outcomes based on the known mechanism of action of immunoproteasome inhibitors.
Experimental Protocols
Collagen Antibody-Induced Arthritis (CAIA) Model Induction
This protocol describes the induction of arthritis in mice using a cocktail of monoclonal antibodies against type II collagen, followed by a lipopolysaccharide (LPS) challenge.[4]
Materials:
-
Male BALB/c mice (7-8 weeks old)
-
Anti-collagen II monoclonal antibody cocktail
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
Insulin syringes with 29G needles
Procedure:
-
On Day 0, administer the anti-collagen II monoclonal antibody cocktail intravenously (i.v.) via the tail vein. The recommended dose may vary depending on the supplier and mouse strain, but a typical starting point is 1.5 to 2 mg per mouse.
-
On Day 3, administer LPS intraperitoneally (i.p.) at a dose of 25-50 µg per mouse to synchronize and enhance the inflammatory response.
-
Monitor the mice daily for the onset and progression of arthritis. Clinical signs typically appear within 24-48 hours after the LPS injection.[4]
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Insulin syringes with 29G needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
This compound Formulation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 to the stock solution and mix thoroughly.
-
Add Tween-80 and mix until the solution is clear.
-
Finally, add saline to reach the final desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL injection volume, the final concentration would be 1 mg/mL).
-
-
Administration: For a therapeutic regimen, begin treatment on Day 6 after the initial antibody injection. Administer the prepared this compound solution or vehicle control intravenously via the tail vein on Days 6, 8, 11, and 13.
Efficacy Assessment
a. Clinical Arthritis Scoring:
-
Score each paw daily or every other day using a standardized scoring system (e.g., 0-4 scale), where:
-
0 = No signs of inflammation.
-
1 = Mild swelling and/or erythema of the wrist/ankle or digits.
-
2 = Moderate swelling and erythema of the wrist/ankle.
-
3 = Severe swelling and erythema of the entire paw, including digits.
-
4 = Maximal inflammation with joint deformity.
-
-
The maximum score per mouse is 16.
b. Paw Thickness Measurement:
-
Measure the thickness of the hind paws daily or every other day using a digital caliper.
-
The change in paw thickness from baseline (Day 0) is a quantitative measure of inflammation.
c. Histopathological Analysis:
-
At the end of the study (e.g., Day 15), euthanize the mice and collect the hind paws.
-
Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, synovitis, and pannus formation.
-
Stain with Safranin O-Fast Green to evaluate cartilage damage and bone erosion.
-
Score the histological changes using a semi-quantitative scoring system.
d. Cytokine Analysis:
-
Collect blood samples at various time points or at the end of the study to measure systemic cytokine levels (e.g., TNF-α, IL-6, IL-1β) using ELISA or multiplex assays.
-
Alternatively, homogenize paw tissue to measure local cytokine concentrations.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Kezar Life Sciences Presents Positive Complete Results from the MISSION Phase 2 Trial Evaluating Zetomipzomib in Lupus Nephritis at ASN’s Kidney Week 2022 Annual Meeting - Kezar Life Sciences, Inc. [ir.kezarlifesciences.com]
Application Notes and Protocols for Measuring Immunoproteasome Activity Following KZR-616 Exposure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of the immunoproteasome after exposure to KZR-616 (Zetomipzomib), a first-in-class selective immunoproteasome inhibitor. The protocols and data presented are intended to assist researchers in academic and industrial settings in the evaluation of KZR-616 and similar compounds.
KZR-616 is an irreversible tripeptide epoxyketone-based selective inhibitor of the human immunoproteasome.[1] It selectively targets the LMP7 (low molecular mass polypeptide-7 or β5i) and LMP2 (low molecular mass polypeptide-2 or β1i) subunits of the immunoproteasome.[2][3] This selective inhibition leads to broad immunomodulatory activity, affecting both the innate and adaptive immune systems by reducing the production of pro-inflammatory cytokines and modulating the activity of macrophages, B cells, and T cells.[4]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of KZR-616 against immunoproteasome and constitutive proteasome subunits.
Table 1: In Vitro Inhibitory Activity of KZR-616
| Subunit | Target | IC50 (nM) | Selectivity vs. Constitutive Subunit | Reference |
| LMP7 (β5i) | Immunoproteasome | 39 | 17.6-fold vs. β5 | [2][5] |
| LMP2 (β1i) | Immunoproteasome | 131 | >80.9-fold vs. β1 | [2][5] |
| MECL-1 (β2i) | Immunoproteasome | 623 | No selectivity vs. β2 | [2][5] |
| β5 | Constitutive Proteasome | 688 | - | [2][5] |
| β1 | Constitutive Proteasome | >10,600 | - | [5] |
| β2 | Constitutive Proteasome | 604 | - | [5] |
Table 2: Inhibition of Immunoproteasome Subunits in Human PBMCs after 1-hour KZR-616 Exposure
| KZR-616 Concentration (nM) | LMP7 Inhibition (%) | LMP2 Inhibition (%) | MECL-1 Inhibition | Reference |
| 250 | Near complete | >50 | Minimal impact | [6] |
| 500 | Near complete | >50 | Minimal impact | [6] |
Table 3: Immunoproteasome Inhibition in Healthy Volunteers after a Single Subcutaneous Dose of KZR-616
| KZR-616 Dose (mg) | LMP7 Inhibition (%) | LMP2 Inhibition (%) | Constitutive Proteasome Inhibition (%) | Reference |
| ≥30 | >80 | - | <37 | [5][7] |
| 45 | ~95 | ~70 | - | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KZR-616 selectively inhibits the LMP7 and LMP2 subunits of the immunoproteasome, leading to reduced pro-inflammatory cytokine production and modulation of T and B cell function.
Caption: A generalized workflow for measuring immunoproteasome activity in cell lysates using a fluorogenic substrate assay after exposure to KZR-616.
Experimental Protocols
Protocol 1: In Vitro Measurement of Immunoproteasome Chymotrypsin-Like Activity in Peripheral Blood Mononuclear Cells (PBMCs) using a Fluorogenic Substrate Assay
This protocol is adapted from methodologies described in studies evaluating KZR-616 and general proteasome activity assays.[6][8]
Objective: To determine the effect of KZR-616 on the chymotrypsin-like activity of the immunoproteasome in human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
KZR-616 (Zetomipzomib)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl2, 10% glycerol, 1 mM ATP, 1 mM DTT)
-
Proteasome Activity Assay Buffer (50 mM Tris-HCl, pH 7.5, 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT)
-
Fluorogenic Substrate: Suc-LLVY-AMC (for chymotrypsin-like activity)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Cell Culture and Treatment:
-
Isolate human PBMCs using standard density gradient centrifugation.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.
-
Plate PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Prepare serial dilutions of KZR-616 in DMSO. The final DMSO concentration in the cell culture should be ≤0.1%.
-
Treat cells with varying concentrations of KZR-616 (e.g., 250 nM, 500 nM) and a vehicle control (DMSO) for 1 hour at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
After incubation, harvest the cells and wash twice with cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (whole-cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Proteasome Activity Assay:
-
In a 96-well black plate, add 10-20 µg of protein lysate per well.
-
Adjust the volume in each well to 100 µl with Proteasome Activity Assay Buffer.
-
Prepare a blank well containing only the assay buffer.
-
Add the fluorogenic substrate Suc-LLVY-AMC to each well to a final concentration of 50 µM.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically every 5 minutes for 60-120 minutes.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve for each well.
-
Subtract the Vmax of the blank from all other readings.
-
Normalize the activity of the KZR-616-treated samples to the vehicle control.
-
Calculate the percentage of inhibition for each concentration of KZR-616.
-
Protocol 2: Measurement of Proteasome Subunit-Specific Occupancy using ProCISE (Proteasome Constitutive Immuno-Subunit ELISA)
This protocol is based on descriptions of the ProCISE assay used in KZR-616 studies.[6]
Objective: To determine the specific binding of KZR-616 to individual proteasome subunits (LMP7, LMP2, MECL-1, β5, β1, β2) in treated cells.
Materials:
-
Cell lysates prepared as in Protocol 1.
-
ProCISE Assay Kit (commercially available or custom-developed). This typically includes:
-
Antibody-coated plates specific for each proteasome subunit.
-
Biotinylated active site-directed probe.
-
Streptavidin-HRP conjugate.
-
Substrate for HRP (e.g., TMB).
-
Stop solution.
-
-
Plate washer.
-
Spectrophotometric plate reader.
Procedure:
-
Assay Principle: The ProCISE assay is a competitive binding assay. The amount of a biotinylated probe that binds to a specific proteasome subunit is inversely proportional to the amount of that subunit that is occupied by the inhibitor (KZR-616).
-
Plate Setup:
-
Use separate wells coated with antibodies for each of the six proteasome subunits (LMP7, LMP2, MECL-1, β5, β1, β2).
-
Add cell lysates from KZR-616-treated and vehicle-treated cells to the appropriate wells.
-
Incubate to allow the proteasome complexes to be captured by the antibodies.
-
-
Competitive Binding:
-
After a wash step, add a biotinylated active site-directed probe to all wells. This probe will bind to the active sites of the proteasome subunits that are not occupied by KZR-616.
-
Incubate to allow the probe to bind.
-
-
Detection:
-
Wash the plate to remove any unbound probe.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Readout and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
The signal from the KZR-616-treated samples will be lower than the vehicle control, as KZR-616 binding prevents the biotinylated probe from binding.
-
Calculate the percentage of active site occupancy (inhibition) for each subunit by comparing the signal from the KZR-616-treated samples to the vehicle control.
-
Conclusion
The provided application notes and protocols offer a framework for the detailed investigation of KZR-616's effect on immunoproteasome activity. By employing these methods, researchers can obtain robust and reproducible data to further understand the mechanism of action of this and other immunoproteasome inhibitors, aiding in the development of novel therapeutics for autoimmune and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AB0509 Kzr-616, a selective inhibitor of the immunoproteasome, shows a promising safety and target inhibition profile in a phase i, double-blind, single (SAD) and multiple ascending dose (MAD) study in healthy volunteers | Annals of the Rheumatic Diseases [ard.bmj.com]
- 8. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for Studying T Helper Cell Polarization with Zetomipzomib Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib maleate (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells, playing a crucial role in immune cell function and inflammatory responses. Zetomipzomib selectively targets the LMP7 (β5i) and LMP2 (β1i) catalytic subunits of the immunoproteasome, leading to broad immunomodulatory effects without causing widespread immunosuppression.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on T helper (Th) cell polarization, a critical process in orchestrating adaptive immune responses.
Recent studies have demonstrated that Zetomipzomib effectively blocks the differentiation of pro-inflammatory Th1 and Th17 cells, while having a modest increasing effect on regulatory T cells (Tregs).[1] This makes Zetomipzomib a valuable tool for investigating the role of the immunoproteasome in T cell biology and for the development of novel therapeutics for autoimmune diseases.
Mechanism of Action
Zetomipzomib's primary mechanism of action is the selective inhibition of the immunoproteasome. This inhibition disrupts the degradation of specific proteins involved in inflammatory signaling pathways within immune cells. In T helper cells, this leads to the modulation of downstream signaling cascades that are essential for their differentiation into distinct subsets. While the complete signaling network is under active investigation, evidence suggests that immunoproteasome inhibition can restrain the ERK signaling pathway, which is a key pathway in T cell activation and differentiation.[3][4]
Data Presentation
The following tables summarize the quantitative effects of Zetomipzomib on T helper cell polarization and cytokine secretion based on published data.
Table 1: Effect of Zetomipzomib on T Helper Cell Differentiation
| T Helper Subset | Marker | Zetomipzomib Concentration | % Inhibition / Change | Reference |
| Th1 | IFN-γ+ cells | 250 nM | Reduced | [1] |
| Th17 | IL-17+ cells | 250 nM | Reduced | [1] |
| Treg | Foxp3+ cells | 250 nM | Modest Increase | [1] |
| Th2 | IL-4+ cells | 250 nM | No significant effect | [1] |
Table 2: Effect of Zetomipzomib on Cytokine Secretion from Differentiated T Helper Cells
| Cytokine | T Helper Subset | Zetomipzomib Concentration | % Inhibition (approx.) | Reference |
| IFN-γ | Th1 | 125 nM | ~50% | [1] |
| IFN-γ | Th1 | 250 nM | ~75% | [1] |
| IL-17 | Th17 | 125 nM | ~60% | [1] |
| IL-17 | Th17 | 250 nM | ~80% | [1] |
| IL-4 | Th2 | 125 nM | No significant effect | [1] |
| IL-4 | Th2 | 250 nM | No significant effect | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of Zetomipzomib on T helper cell polarization.
Protocol 1: Isolation of Human Naïve CD4+ T Cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of naïve CD4+ T cells, which are the precursors for all T helper cell subsets.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
Resuspend the PBMC pellet in PBS containing 2% FBS.
-
Add the RosetteSep™ Human Naïve CD4+ T Cell Enrichment Cocktail at 50 µL/mL of whole blood equivalent.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake off.
-
Collect the enriched naïve CD4+ T cell layer.
-
Wash the cells twice with PBS.
-
Resuspend the cells in complete RPMI 1640 medium for subsequent experiments.
Protocol 2: In Vitro T Helper Cell Polarization Assay
This protocol details the differentiation of naïve CD4+ T cells into Th1, Th2, Th17, and Treg subsets in the presence of Zetomipzomib.[1]
Materials:
-
Isolated human naïve CD4+ T cells
-
Complete RPMI 1640 medium (supplemented with 10% FBS, Penicillin-Streptomycin, and 2-mercaptoethanol)
-
Human CD3/CD28 T-cell activator
-
This compound (dissolved in DMSO)
-
Th1 polarizing cytokines: IL-12 (20 ng/mL), anti-IL-4 (10 µg/mL)
-
Th2 polarizing cytokines: IL-4 (20 ng/mL), anti-IFN-γ (10 µg/mL)
-
Th17 polarizing cytokines: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), anti-IL-4 (10 µg/mL)
-
Treg polarizing cytokines: TGF-β1 (5 ng/mL), IL-2 (100 U/mL)
Procedure:
-
Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in a 24-well plate pre-coated with anti-CD3 antibody.
-
Add soluble anti-CD28 antibody to the culture.
-
Add the respective polarizing cytokines for each T helper subset to the designated wells.
-
Add this compound at desired concentrations (e.g., 10 nM, 50 nM, 125 nM, 250 nM) or DMSO as a vehicle control.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
After the incubation period, harvest the cells for analysis by flow cytometry or collect the supernatant for cytokine analysis (e.g., ELISA or Luminex).
Protocol 3: Flow Cytometry Analysis of T Helper Cell Subsets
This protocol provides a general framework for analyzing the differentiated T helper cell populations by flow cytometry.
Materials:
-
Differentiated T cells from Protocol 2
-
Cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fixation/Permeabilization solution
-
Fluorochrome-conjugated antibodies against:
-
Surface markers: CD4
-
Intracellular cytokines: IFN-γ (for Th1), IL-4 (for Th2), IL-17A (for Th17)
-
Transcription factors: T-bet (for Th1), GATA3 (for Th2), RORγt (for Th17), Foxp3 (for Treg)
-
Procedure:
-
Restimulate the differentiated T cells with the cell stimulation cocktail for 4-6 hours.
-
Harvest the cells and stain for the surface marker (CD4).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular cytokines and transcription factors with the appropriate antibody cocktails.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating first on live, single CD4+ T cells, and then identifying the different T helper subsets based on their specific cytokine and transcription factor expression.
Visualization of Logical Relationships
The following diagram illustrates the logical relationship between Zetomipzomib and its impact on T helper cell polarization.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Zetomipzomib Maleate Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zetomipzomib maleate (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in hematopoietic cells.[1][2][3] By selectively targeting the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome, Zetomipzomib exerts broad immunomodulatory effects.[1][2] This includes the inhibition of pro-inflammatory cytokine production and the modulation of T and B cell activity, making it a promising therapeutic candidate for a range of autoimmune diseases.[3][4]
These application notes provide a comprehensive guide for researchers to establish a dose-response curve for this compound in a laboratory setting. The following sections detail the necessary experimental protocols to assess its impact on cell viability, apoptosis, and the modulation of key signaling pathways.
Data Presentation
Establishing a dose-response curve is fundamental to understanding the potency and therapeutic window of a compound. The following tables summarize the known inhibitory concentrations of this compound against its primary targets and provide a template for presenting experimentally determined values for cell viability.
| Target Subunit | Species | IC50 (nM) | Reference |
| LMP7 | Human | 39 | [1] |
| LMP7 | Murine | 57 | [1] |
| LMP2 | Human | 131 | [1] |
| LMP2 | Murine | 179 | [1] |
| MECL-1 | - | 623 | [1] |
| Constitutive Proteasome β5 | - | 688 | [1] |
Table 1: this compound Target Inhibition. Summary of the 50% inhibitory concentrations (IC50) of this compound against immunoproteasome and constitutive proteasome subunits.
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| e.g., Jurkat | MTT | 48 | [Enter Experimental Data] |
| e.g., PBMCs | MTT | 72 | [Enter Experimental Data] |
| e.g., MOLT-4 | XTT | 48 | [Enter Experimental Data] |
Table 2: Example Data Table for Cellular IC50 Determination. This table should be populated with experimentally determined 50% inhibitory concentrations for cell viability.
Signaling Pathway
Zetomipzomib's primary mechanism of action involves the inhibition of the immunoproteasome, which plays a crucial role in the degradation of ubiquitinated proteins. This inhibition disrupts the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and immune responses. By preventing the degradation of IκBα, Zetomipzomib sequesters NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram outlines the general workflow for establishing a dose-response curve for this compound.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
Selected cell line (e.g., Jurkat, PBMCs)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the highest concentration of solvent used).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed and treat cells with various concentrations of this compound as described in the cell viability assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and suspension cells. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blotting for NF-κB Pathway Proteins
This protocol is for assessing the effect of this compound on the expression and activation of key proteins in the NF-κB pathway.
Materials:
-
Treated and untreated cell lysates
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RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add ECL detection reagent.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software. β-actin or Lamin B1 can be used as loading controls for whole-cell/cytoplasmic and nuclear fractions, respectively.
Conclusion
These application notes and protocols provide a robust framework for researchers to investigate the dose-response relationship of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, a comprehensive understanding of its cellular mechanism of action and therapeutic potential can be achieved. It is recommended to adapt these protocols to the specific cell lines and experimental conditions being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Zetomipzomib (KZR-616) | LMP7/LMP2 inhibitor | Probechem Biochemicals [probechem.com]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Zetomipzomib Maleate precipitation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with Zetomipzomib Maleate in aqueous solutions.
Troubleshooting Guide: Precipitation Issues
Precipitation of this compound during experimental setup can lead to inaccurate results. The following guide provides systematic steps to identify and resolve common precipitation issues.
dot
Caption: Troubleshooting workflow for addressing this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: I observed precipitation when preparing my this compound solution. What should I do?
A1: Precipitation can occur for several reasons. First, review your preparation protocol. Ensure you are using the recommended solvents and that the final concentration is not above the solubility limit. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][2] If the issue persists, consider preparing a fresh stock solution and diluting it further.
Q2: What are the recommended solvents for preparing this compound solutions?
A2: For in vitro and in vivo studies, a common approach is to first dissolve this compound in a minimal amount of an organic solvent like DMSO to create a stock solution. This stock is then further diluted in an aqueous vehicle, which may contain co-solvents to improve solubility.
Q3: Can I prepare a stock solution of this compound in water?
A3: While not the primary recommendation for initial stock solutions due to the compound's properties, if you choose to use water as the stock solvent, it is advised to dilute it to the final working solution, then sterilize by filtering through a 0.22 μm filter before use.[2]
Q4: How should I store this compound and its solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in an organic solvent like DMSO should be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[1][2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[1][2]
Experimental Design
Q5: What is the mechanism of action of Zetomipzomib?
A5: Zetomipzomib is a first-in-class, selective inhibitor of the immunoproteasome.[1][3][4] It specifically targets the LMP7 and LMP2 subunits of the immunoproteasome, which are crucial for the degradation of proteins involved in inflammatory signaling pathways.[1][2] By inhibiting the immunoproteasome, Zetomipzomib broadly modulates the immune system, affecting the activity of macrophages, B cells, and T cells, and reducing the production of inflammatory cytokines.[4]
dot
Caption: Simplified signaling pathway of Zetomipzomib's inhibitory action.
Q6: What are some key signaling pathways affected by Zetomipzomib?
A6: Research has shown that Zetomipzomib treatment leads to the downregulation of multiple innate and adaptive immune signaling pathways. These include T helper cell signaling (iCOS-iCOSL, Th1 pathway, CD28 signaling), B-cell receptor signaling, and pathways associated with plasma cell differentiation.[5][6]
Experimental Protocols
Preparation of this compound for In Vivo Studies
This protocol provides a method for preparing a clear solution of this compound suitable for intravenous administration in animal models.
dot
Caption: Workflow for preparing this compound for in vivo use.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to a final volume of 40% of the total solution and mix thoroughly.
-
Add Tween-80 to a final volume of 5% and mix until the solution is clear.
-
Add saline to reach the final desired volume (45% of the total) and mix well.
Note: This protocol is based on formulations that yield a clear solution of ≥ 2.08 mg/mL.[2] The final concentration may need to be optimized for your specific experimental needs.
Quantitative Data Summary
The following tables summarize the solubility of Zetomipzomib and its maleate salt in different solvent systems as reported in publicly available data.
Table 1: Solubility of Zetomipzomib
| Protocol | Solvent System | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.26 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.26 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.26 mM) |
| Data sourced from MedchemExpress.[1] |
Table 2: Solubility of this compound
| Protocol | Solvent System | Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (2.96 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (2.96 mM) |
| Data sourced from MedChemExpress.[2] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Zetomipzomib - Kezar Life Sciences - AdisInsight [adisinsight.springer.com]
- 4. kezarlifesciences.com [kezarlifesciences.com]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
KZR-616 Technical Support Center: Optimizing Primary Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KZR-616 in primary cell assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KZR-616?
A1: KZR-616, also known as Zetomipzomib, is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] It specifically targets the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome, with some activity against the MECL-1 (multicatalytic endopeptidase complex-like 1) subunit at higher concentrations.[1] The immunoproteasome is predominantly found in immune cells and plays a crucial role in processing proteins for antigen presentation and in the regulation of inflammatory signaling pathways.[2][3] By inhibiting the immunoproteasome, KZR-616 can broadly modulate the immune system, affecting the activity of macrophages, B cells, and T cells, and reducing the production of pro-inflammatory cytokines.[2][4]
Q2: What is a recommended starting concentration for KZR-616 in primary cell assays?
A2: A good starting point for many human primary cell assays, such as with Peripheral Blood Mononuclear Cells (PBMCs), is in the range of 250 nM to 500 nM.[1][4] At these concentrations, KZR-616 has been shown to achieve near-complete inhibition of the LMP7 subunit and greater than 50% inhibition of the LMP2 subunit in human PBMCs after a 1-hour exposure.[4] However, the optimal concentration is highly dependent on the specific cell type, assay duration, and the desired biological endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How does KZR-616 affect different primary immune cell subsets?
A3: KZR-616 has demonstrated broad immunomodulatory effects across both the adaptive and innate immune systems.[2] Specifically, it has been shown to:
-
Inhibit T Helper (Th) Cell Polarization: KZR-616 can block the differentiation of naïve CD4+ T cells into Th1 and Th17 cells.[4]
-
Reduce Plasmablast Formation: It significantly reduces the differentiation of CD19+ B cells into IgG-secreting plasmablasts.[4]
-
Block Cytokine Production: KZR-616 inhibits the production of over 30 pro-inflammatory cytokines in human PBMCs.[4]
-
Impact B cell and Plasma Cell Function: It affects B cell receptor signaling and reduces the numbers of circulating class-switched memory B cells and IgG-producing plasma cells.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity or Death | KZR-616 concentration is too high. | Perform a dose-response experiment starting from a lower concentration (e.g., 10 nM) and titrating up to determine the optimal non-toxic concentration for your specific primary cells. |
| Prolonged incubation time. | Reduce the incubation time with KZR-616. A 1-hour pre-incubation before stimulation is often sufficient.[4] | |
| No or Low Inhibitory Effect | KZR-616 concentration is too low. | Increase the concentration of KZR-616. Refer to the dose-response data to select a more effective concentration. |
| Inadequate pre-incubation time. | Ensure a sufficient pre-incubation period with KZR-616 before cell stimulation to allow for target engagement. | |
| Cell type is less sensitive. | Different primary cell types may have varying sensitivities to immunoproteasome inhibition. Confirm the expression and activity of the immunoproteasome in your target cells. | |
| Variability Between Experiments | Inconsistent cell handling or stimulation. | Standardize cell isolation, culture, and stimulation protocols. Use consistent batches of reagents and primary cells. |
| Degradation of KZR-616. | Prepare fresh dilutions of KZR-616 for each experiment from a frozen stock solution. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Production Assay with Human PBMCs
-
Cell Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate at a density of 1 x 10^6 cells/well in a 96-well plate.
-
KZR-616 Treatment: Prepare a dose range of KZR-616 (e.g., 10 nM to 1 µM) and a vehicle control (DMSO). Pre-incubate the cells with KZR-616 or vehicle for 1 hour at 37°C.
-
Cell Stimulation: Stimulate the PBMCs with an appropriate stimulus, such as lipopolysaccharide (LPS) for innate immune activation or anti-CD3/anti-CD28 antibodies for T cell activation.[4]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Analysis: Measure the concentration of desired cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol 2: B Cell to Plasmablast Differentiation Assay
-
B Cell Isolation: Isolate CD19+ B cells from human PBMCs using magnetic-activated cell sorting (MACS).
-
Cell Culture: Culture the purified B cells in complete RPMI-1640 medium.
-
KZR-616 Treatment: Treat the B cells with the desired concentrations of KZR-616 or a vehicle control.
-
Differentiation Induction: Stimulate the B cells with anti-CD40 and anti-IgM antibodies in the presence of IL-21 to induce differentiation into plasmablasts.[4]
-
Incubation: Culture the cells for 6 days.[4]
-
Analysis:
-
Flow Cytometry: Stain the cells with antibodies against CD19 and CD38 to quantify the percentage of CD19+CD38+ plasmablasts.
-
ELISA: Measure the concentration of IgG in the culture supernatants to assess plasmablast function.
-
Visualizations
Caption: Mechanism of action of KZR-616.
Caption: General experimental workflow for KZR-616 assays.
References
Zetomipzomib Maleate Stock Solutions: A Technical Guide to Long-Term Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability, storage, and handling of Zetomipzomib Maleate stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and activity of the compound throughout experimental workflows.
Recommended Storage Conditions for this compound
Proper storage is critical to prevent the degradation of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions in solvent.
| Form | Storage Temperature | Duration | Important Considerations |
| Solid Compound | 4°C | Long-term | Store in a tightly sealed container, protected from moisture.[1][2][3] |
| Stock Solution in Solvent | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1][4] |
| Stock Solution in Solvent | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use a tightly sealed container and protect from moisture.[1][4] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous/high-purity DMSO (newly opened is recommended to avoid issues with hygroscopic DMSO affecting solubility)[4]
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to achieve a final concentration of 10 mM. The molecular weight of this compound is 702.76 g/mol .
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
References
Technical Support Center: Zetomipzomib Maleate In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zetomipzomib Maleate (also known as KZR-616) in in vitro experiments. The information provided is intended to help address potential issues related to its selectivity and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
This compound is a first-in-class, selective, and irreversible inhibitor of the immunoproteasome.[1][2] It primarily targets the proteolytic activities of the low molecular mass polypeptide-7 (LMP7, also known as β5i) and low molecular mass polypeptide-2 (LMP2, also known as β1i) subunits of the 20S immunoproteasome complex.[1] Inhibition of these subunits is crucial for the observed anti-inflammatory and immunomodulatory effects in vitro.[3][4]
Q2: What are the known in vitro off-target activities of Zetomipzomib within the proteasome family?
Zetomipzomib was designed for selectivity towards the immunoproteasome over the constitutive proteasome, which is more broadly expressed in different cell types. While highly selective, it does exhibit some activity against other proteasome subunits at higher concentrations. Its inhibitory activity is weakest against the MECL-1 (β2i) subunit of the immunoproteasome and the β5 subunit of the constitutive proteasome.[5]
Q3: Has a broad kinase screen been published for this compound?
Currently, there is no publicly available data from a comprehensive in vitro kinase screen for this compound. While it was developed to be a selective proteasome inhibitor, researchers should be aware that its activity against a wide panel of kinases has not been reported in peer-reviewed literature.
Q4: What is known about the broader in vitro safety pharmacology profile of Zetomipzomib?
Similar to the kinase screen data, a comprehensive in vitro safety pharmacology panel (such as a CEREP panel) for this compound is not publicly available. Preclinical studies have suggested that the peptide epoxyketone chemistry of Zetomipzomib reduces the risk of off-target activities. However, researchers should consider the possibility of interactions with other cellular targets, especially when using high concentrations or in sensitive cell systems.
Q5: How can I assess potential off-target effects of Zetomipzomib in my own in vitro experiments?
If you suspect off-target effects in your experiments, consider the following:
-
Dose-Response Analysis: Perform a wide dose-response of Zetomipzomib to distinguish between on-target and potential off-target effects, which may only appear at higher concentrations.
-
Use of Control Compounds: Compare the effects of Zetomipzomib with a less selective proteasome inhibitor (e.g., Bortezomib) and a negative control compound with a similar chemical scaffold but no proteasome activity.
-
Cell Line Comparison: Test the effects of Zetomipzomib in cell lines with varying levels of immunoproteasome and constitutive proteasome expression.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing or adding back the putative off-target protein.
-
Proteomic Profiling: Employ unbiased proteomic approaches, such as thermal proteome profiling (TPP) or chemical proteomics, to identify cellular targets of Zetomipzomib in your specific experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Toxicity at Low Concentrations | Off-target effects on essential cellular machinery. | 1. Confirm the IC50 of Zetomipzomib in your specific cell line using a cell viability assay. 2. Test for apoptosis or necrosis markers to understand the mechanism of cell death. 3. Compare with a less selective proteasome inhibitor to see if the toxicity profile is similar. 4. If available, use a cell line known to be resistant to proteasome inhibition as a control. |
| Phenotype is not Consistent with Immunoproteasome Inhibition | Potential inhibition of other cellular pathways. | 1. Verify immunoproteasome inhibition in your cells using a proteasome activity assay. 2. Investigate downstream signaling pathways of the immunoproteasome (e.g., NF-κB, cytokine production) to confirm on-target effects. 3. Consider performing a targeted kinase assay or a broader proteomic analysis to identify potential off-target interactions. |
| Variable Results Between Experiments | Issues with compound stability or experimental setup. | 1. Ensure proper storage and handling of this compound to prevent degradation. 2. Prepare fresh dilutions for each experiment from a validated stock solution. 3. Standardize cell density, passage number, and treatment duration across all experiments. 4. Regularly check for mycoplasma contamination in your cell cultures. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Zetomipzomib (KZR-616)
| Target | IC50 (nM) | Species | Notes |
| LMP7 (β5i) | 39 | Human | Primary target in the immunoproteasome.[5] |
| LMP7 (β5i) | 57 | Murine | Primary target in the immunoproteasome.[5] |
| LMP2 (β1i) | 131 | Human | Secondary target in the immunoproteasome.[5] |
| LMP2 (β1i) | 179 | Murine | Secondary target in the immunoproteasome.[5] |
| MECL-1 (β2i) | 623 | Human | Weaker activity against this immunoproteasome subunit.[5] |
| Constitutive Proteasome β5 | 688 | Human | Demonstrates selectivity for immunoproteasome over constitutive proteasome.[5] |
Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol provides a general workflow for assessing the inhibition of proteasome activity in cell lysates using a fluorogenic substrate.
-
Cell Lysis:
-
Culture cells to the desired density and treat with this compound or vehicle control for the specified time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer containing a mild detergent (e.g., NP-40) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Proteasome Activity Measurement:
-
Dilute the cell lysate to a standardized protein concentration in assay buffer.
-
Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the lysate.
-
Incubate the reaction at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 380/460 nm for AMC) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Normalize the activity to the protein concentration of the lysate.
-
Compare the activity in Zetomipzomib-treated samples to the vehicle control to determine the percentage of inhibition.
-
Visualizations
References
- 1. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. kezarlifesciences.com [kezarlifesciences.com]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Required Immunoproteasome Subunit Inhibition Profile for Anti-Inflammatory Efficacy and Clinical Candidate KZR-616 ((2 S,3 R)- N-(( S)-3-(Cyclopent-1-en-1-yl)-1-(( R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-hydroxy-3-(4-methoxyphenyl)-2-(( S)-2-(2-morpholinoacetamido)propanamido)propenamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Zetomipzomib Maleate Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing injection site reactions (ISRs) when administering Zetomipzomib Maleate to mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mouse models?
This compound is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells, which plays a crucial role in the immune response. By selectively inhibiting the LMP7 and LMP2 subunits of the immunoproteasome, Zetomipzomib modulates the immune system without causing broad immunosuppression.[1][2][3] This makes it a valuable tool for studying autoimmune diseases in various mouse models, such as systemic lupus erythematosus (SLE) and lupus nephritis.[4][5][6]
Q2: What are the common signs of injection site reactions in mice?
Common signs of injection site reactions (ISRs) in mice can range from mild to severe and include:
-
Erythema (Redness): Discoloration of the skin at the injection site.[7]
-
Swelling or Mass Formation: A localized lump or swelling under the skin.[7][8]
-
Bruising: Red to purple discoloration due to damage to small blood vessels.[7]
-
Necrosis or Sloughing: Blackening and death of tissue, leading to the shedding of skin in severe cases.[7]
-
Behavioral Changes: The mouse may exhibit signs of pain or irritation, such as excessive grooming, scratching, or chewing at the injection site.
Q3: Are injection site reactions common with Zetomipzomib?
While specific data on ISRs for this compound in mice is limited in publicly available literature, clinical trials in humans have reported injection site reactions as a common adverse event.[9] Therefore, it is prudent to take preventative measures to minimize their occurrence in animal studies.
Q4: Can the vehicle used to dissolve this compound contribute to injection site reactions?
Yes, the vehicle can be a significant contributor to ISRs. Some common solvents, such as DMSO, can cause irritation.[1] It is crucial to use a well-tolerated vehicle and to keep the concentration of potentially irritating components as low as possible. The provided search results mention a vehicle composition of DMSO, PEG300, Tween-80, and saline.[1][2] Optimizing this formulation for subcutaneous injection in mice is a key step in minimizing reactions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to injection site reactions with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Mild to Moderate Redness and Swelling | Irritation from the compound or vehicle. High injection volume. | 1. Reduce Injection Volume: Ensure the injection volume is appropriate for the size of the mouse (typically not exceeding 100-200 µL per site for a 25g mouse). 2. Rotate Injection Sites: If repeat dosing is necessary, alternate between different subcutaneous sites (e.g., left and right flanks, dorsal scapular region).[10] 3. Warm the Injectate: Warm the solution to room or body temperature before injection to reduce discomfort. 4. Optimize Vehicle: Consider reducing the concentration of DMSO or Tween-80 in the vehicle if possible. |
| Severe Swelling, Mass Formation, or Ulceration | High concentration of the drug. Inflammatory response to the formulation. Needle trauma. | 1. Lower Drug Concentration: If the formulation allows, decrease the concentration of this compound and increase the injection volume (while staying within acceptable limits). 2. Evaluate Vehicle Components: The vehicle itself may be causing a significant inflammatory response. Consider screening alternative, well-tolerated vehicles. 3. Refine Injection Technique: Ensure a smooth, shallow subcutaneous injection with the bevel of the needle facing up. Use a new, sterile needle for each animal.[10][11] |
| Bruising at the Injection Site | Damage to subcutaneous capillaries. Pinching the skin too tightly during injection. | 1. Gentle Skin Tenting: Lift the skin gently to form a tent for injection, avoiding excessive pinching. 2. Correct Needle Placement: Insert the needle into the subcutaneous space, being careful not to go too deep or scrape underlying tissues. 3. Apply Gentle Pressure: After withdrawing the needle, apply gentle pressure to the site with a sterile gauze pad to help prevent bleeding. |
| Animal Shows Signs of Pain (e.g., vocalization, flinching, excessive grooming) | Cold injectate. Hypertonic or hypotonic solution. pH of the solution. | 1. Warm the Solution: As mentioned, warming the solution to at least room temperature is crucial.[7] 2. Check Formulation pH and Osmolality: Ensure the final formulation has a pH close to neutral (7.2-7.4) and is isotonic to minimize pain upon injection.[12] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound to minimize injection site reactions.
Protocol 1: Formulation of this compound for Subcutaneous Injection
This protocol is adapted from formulation information found in the search results.[1][2]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
-
Sterile, pyrogen-free syringes and needles
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved.
-
Prepare the Vehicle: In a separate sterile tube, mix the vehicle components. For a 1 mL final volume, a suggested ratio is:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Combine Stock and Vehicle: To prepare the final injection solution (e.g., 2.5 mg/mL), add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the prepared vehicle.
-
Vortex and Inspect: Vortex the final solution thoroughly to ensure it is a clear, homogenous solution. Visually inspect for any precipitation.
-
Warm Before Use: Gently warm the final solution to room temperature or 37°C before drawing it into the injection syringe.
Protocol 2: Subcutaneous Injection Technique in Mice
Materials:
-
Prepared this compound solution
-
Appropriate restraint device (optional)
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% Ethanol wipes
-
Sterile gauze
Procedure:
-
Animal Restraint: Gently restrain the mouse, allowing for access to the desired injection site (e.g., dorsal scapular region or flank). Proper restraint is crucial to prevent movement and ensure accurate needle placement.[11]
-
Site Preparation (Optional): While not always necessary, you can gently wipe the injection site with a 70% ethanol wipe and allow it to dry completely.[10]
-
Form a Skin Tent: Using your thumb and forefinger, lift a fold of loose skin to create a "tent."
-
Needle Insertion: With the needle bevel facing upwards, insert the needle at the base of the skin tent, parallel to the body. You should feel a slight "pop" as the needle enters the subcutaneous space.
-
Aspirate: Gently pull back on the syringe plunger to ensure you have not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and try again in a different location with a fresh needle.[13]
-
Inject Slowly: Depress the plunger slowly and steadily to administer the solution.[11]
-
Withdraw and Apply Pressure: Quickly withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitor the Animal: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue to monitor for signs of ISRs daily.
Visualizations
Signaling Pathway
Caption: Mechanism of action of Zetomipzomib.
Experimental Workflow
Caption: Workflow for Zetomipzomib administration and monitoring.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kezarlifesciences.com [kezarlifesciences.com]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Drug Zetomipzomib Yields Encouraging Results in People with Lupus Nephritis | Lupus Foundation of America [lupus.org]
- 6. Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor, Demonstrated Improvements in SLE/LN Disease Measures and Biomarkers in Patients with Highly Active SLE or Nephrotic Range Proteinuria in the Open-label Phase 1b/2 MISSION Study - ACR Meeting Abstracts [acrabstracts.org]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. Injection Reactions after Administration of Sustained-release Meloxicam to BALB/cJ, C57BL/6J, and Crl:CD1(ICR) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. assaygenie.com [assaygenie.com]
- 12. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 13. research.unc.edu [research.unc.edu]
Zetomipzomib Maleate degradation products and their impact
Disclaimer: Information on the specific degradation products of Zetomipzomib Maleate is not extensively available in the public domain. The following guide is based on the known chemical structure of this compound and general principles of pharmaceutical degradation for molecules with similar functional groups. The degradation products, pathways, and quantitative data presented are hypothetical and intended for illustrative and guidance purposes for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C.[1] The compound should be protected from light and moisture. Stock solutions, once prepared, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: What are the primary chemical liabilities of the this compound structure that could lead to degradation?
A2: The this compound molecule contains several functional groups susceptible to degradation:
-
Amide Bonds: The structure contains multiple amide linkages, which can be susceptible to hydrolysis under acidic or basic conditions.[2][3]
-
Epoxide Ring: The epoxide is a strained ring that can undergo ring-opening via hydrolysis under both acidic and basic conditions.[4][5][6][7][8]
-
Morpholino Group: The morpholine ring can be susceptible to oxidative degradation.[9][10]
-
Aromatic Ring: The methoxyphenyl group is a chromophore that could absorb UV light, potentially leading to photolytic degradation.[11]
Q3: How would I detect potential degradation in my this compound sample?
A3: Degradation can be detected through several observations:
-
Chromatographic Analysis: The most common method is using a stability-indicating HPLC method. The appearance of new peaks or a decrease in the peak area of the parent this compound compound suggests degradation.
-
Biological Assay: A noticeable decrease or complete loss of the expected biological activity in your experiments could indicate that the active pharmaceutical ingredient (API) has degraded.
-
Physical Appearance: Changes in the physical state, such as color change or discoloration of the solid powder or prepared solutions, may indicate degradation.
-
Spectroscopic Analysis: Techniques like Mass Spectrometry (MS) can be used to identify the molecular weights of potential new impurities or degradation products.
Q4: What is the likely impact of degradation on experimental results?
A4: The impact of degradation can be significant:
-
Reduced Potency: Degradation reduces the concentration of the active compound, leading to a lower-than-expected biological effect and inaccurate IC50 or EC50 values.
-
Altered Selectivity: Degradation products may have different activity profiles, potentially inhibiting other targets or having no activity at all.
-
Toxicity: Degradation products could be toxic to the cells or animal models used in your experiments, leading to confounding results or adverse effects.
-
Poor Reproducibility: Using a partially degraded sample will lead to inconsistent and non-reproducible experimental outcomes.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
You observe additional peaks in your chromatogram that were not present in the initial analysis of the compound.
| Potential Cause | Troubleshooting Steps |
| Sample Degradation | 1. Review your sample preparation and storage procedures. Was the sample exposed to high temperatures, extreme pH, light, or incompatible solvents? 2. Re-run the analysis using a freshly prepared sample from a properly stored stock of this compound. 3. If the peaks persist and grow over time, it is likely degradation. Proceed to the Forced Degradation protocol (see below) to intentionally generate and identify potential degradation products. |
| Contamination | 1. Ensure all glassware, solvents, and vials are clean and of the appropriate grade (e.g., HPLC-grade solvents). 2. Analyze a "blank" injection (diluent only) to check for contamination from the solvent or system. |
| Mobile Phase Issues | 1. Ensure the mobile phase is properly mixed and degassed. 2. Prepare a fresh mobile phase if it has been stored for an extended period. |
Issue 2: Reduced or No Biological Activity Observed
Your experiment shows a significantly lower effect than expected, or the compound appears inactive.
| Potential Cause | Troubleshooting Steps |
| Degradation of Active Compound | 1. Confirm the integrity of your sample using an analytical technique like HPLC. Quantify the amount of parent compound remaining. 2. Review the solvent used to dissolve the compound for the assay. Ensure it is compatible and does not promote degradation. For example, prolonged storage in aqueous buffers, especially at non-neutral pH, can cause hydrolysis. 3. Prepare a fresh solution from a new, properly stored aliquot of the solid compound and repeat the experiment. |
| Incorrect Concentration | 1. Double-check all calculations for dilutions and stock solution preparation. 2. If possible, confirm the concentration of your stock solution using a spectrophotometer with a known extinction coefficient or via a calibrated HPLC method. |
| Assay-Specific Issues | 1. Run a positive control for your assay to ensure the system (cells, reagents, etc.) is working correctly. 2. Verify that the assay conditions (e.g., pH, temperature, incubation time) are not causing the compound to degrade during the experiment. |
Hypothetical Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Duration | % Degradation of this compound | DP-1 (Hydrolysis) % Area | DP-2 (Hydrolysis) % Area | DP-3 (Oxidative) % Area |
| 0.1 M HCl | 24 hours | 15.2% | 12.5% | 2.1% | Not Detected |
| 0.1 M NaOH | 8 hours | 18.5% | 5.6% | 12.3% | Not Detected |
| 3% H₂O₂ | 24 hours | 12.8% | 1.1% | Not Detected | 11.2% |
| Heat (80°C) | 48 hours | 8.3% | 4.5% | 1.5% | 1.8% |
| Photolytic (ICH Q1B) | 24 hours | 5.5% | Not Detected | Not Detected | Not Detected |
-
DP-1: Hypothetical product from amide hydrolysis.
-
DP-2: Hypothetical product from epoxide ring hydrolysis.
-
DP-3: Hypothetical product from oxidation of the morpholine ring.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products and assess the stability-indicating nature of an analytical method. It is recommended to aim for 5-20% degradation.[12]
Materials:
-
This compound
-
HPLC-grade Methanol and Water
-
Acetonitrile (ACN)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Calibrated pH meter, photostability chamber, and oven.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 Methanol:Water mixture.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at room temperature. Withdraw samples at 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep in the dark at room temperature. Withdraw samples at 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid powder in an oven at 80°C. Separately, place a solution of the compound (0.5 mg/mL in diluent) in the oven. Sample at 24 and 48 hours.
-
Photolytic Degradation: Expose the solid powder and the solution (0.5 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Illustrative Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its potential degradation products.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Visualizations
Hypothetical Degradation Pathways
References
- 1. medkoo.com [medkoo.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. byjus.com [byjus.com]
- 5. aakash.ac.in [aakash.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
proper storage and handling of Zetomipzomib Maleate powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Zetomipzomib Maleate powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound powder?
A1: For short-term storage (days to weeks), this compound powder should be stored at 0 - 4°C. For long-term storage (months to years), it is recommended to store the powder at -20°C. The container should be kept tightly sealed in a dry, dark, and well-ventilated area, away from moisture.[1][2]
Q2: How should I handle this compound powder upon receiving it?
A2: Upon receipt, it is crucial to use full personal protective equipment. Avoid breathing in the dust, vapors, or mist.[1] Handling should occur in a well-ventilated area.[1] Avoid contact with eyes and skin.[1] The product is stable for a few weeks during ordinary shipping at ambient temperatures.[2]
Q3: What are the recommended storage conditions for reconstituted this compound solutions?
A3: Once reconstituted, stock solutions of this compound should be stored under specific conditions to maintain stability. For storage up to 6 months, it is recommended to store the solution at -80°C. For shorter-term storage of up to 1 month, -20°C is suitable.[3][4] It is advised to aliquot the solution after preparation to prevent degradation from repeated freeze-thaw cycles.[4]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]
Troubleshooting Guide
Issue 1: The this compound powder has changed color or appears clumpy.
-
Possible Cause: This could indicate potential degradation or moisture absorption.
-
Recommendation: Do not use the powder if you observe a significant change in its appearance. It is best to contact the supplier for a replacement. To prevent this, always store the powder in a tightly sealed container at the recommended temperature and away from moisture.[1][3]
Issue 2: The reconstituted this compound solution is cloudy or shows precipitation.
-
Possible Cause: The compound may not be fully dissolved.
-
Troubleshooting Steps:
-
Gently warm the solution.
-
Ensure you are using a freshly opened solvent, as hygroscopic solvents like DMSO can impact solubility.[3][4]
-
If precipitation occurs after storage, it may be due to the solution coming out of saturation at a lower temperature. Try warming and sonicating the solution again before use.
-
Issue 3: I observe reduced efficacy of the compound in my experiments.
-
Possible Cause: This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or degradation.
-
Troubleshooting Steps:
-
Review your storage and handling procedures to ensure they align with the recommendations.
-
Always use freshly prepared solutions for your experiments or solutions that have been properly aliquoted and stored to avoid freeze-thaw cycles.[4]
-
If you suspect degradation, use a fresh vial of the powder to prepare a new stock solution.
-
Data Presentation
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | 4°C | Short-term | Keep container tightly sealed and away from moisture.[1][3] |
| -20°C | Long-term | Keep container tightly sealed and away from moisture.[2] | |
| In Solvent | -20°C | Up to 1 month | Sealed storage, away from moisture.[3][4] |
| -80°C | Up to 6 months | Sealed storage, away from moisture.[3][4] |
Experimental Protocols
Protocol 1: Reconstitution of this compound in a Multi-Solvent System
This protocol yields a clear solution of ≥ 2.08 mg/mL.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of Saline to reach the final volume of 1 mL.
Protocol 2: Reconstitution of this compound using a Cyclodextrin-Based System
This protocol yields a clear solution of ≥ 2.08 mg/mL.[4]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Prepare a 20% SBE-β-CD in Saline solution.
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in Saline solution and mix until the solution is clear.
Visualizations
Caption: Experimental workflow for this compound.
Caption: this compound's inhibitory signaling pathway.
References
Technical Support Center: Assessing the Cytotoxicity of Zetomipzomib Maleate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Zetomipzomib Maleate in cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome.[1][2] Its primary mechanism of action is the potent and selective inhibition of the chymotrypsin-like (LMP7/β5i) and caspase-like (LMP2/β1i) subunits of the immunoproteasome.[1][2] It shows significantly less activity against the constitutive proteasome found in most cells, which contributes to its more targeted immunomodulatory effects rather than broad cytotoxicity.[3]
Q2: What are the expected cytotoxic effects of this compound in cancer cell lines?
A2: Due to its high selectivity for the immunoproteasome, which is predominantly expressed in hematopoietic cells, this compound is expected to have limited cytotoxicity in most solid tumor cell lines.[3] Significant cytotoxic effects are more likely to be observed in hematological cancer cell lines that express high levels of the immunoproteasome, such as multiple myeloma and some leukemias.[4] For non-hematological cell lines, high concentrations of this compound may be required to observe significant cell death.
Q3: Which cell viability assays are recommended for assessing the cytotoxicity of this compound?
A3: Standard colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) are suitable for assessing the cytotoxicity of this compound. These assays measure metabolic activity, which is an indicator of cell viability. For a more detailed analysis of the mechanism of cell death, flow cytometry-based assays like Annexin V/Propidium Iodide (PI) staining are recommended to differentiate between apoptosis and necrosis.
Q4: How does this compound induce cell death in sensitive cell lines?
A4: In sensitive cells, this compound-induced inhibition of the immunoproteasome leads to the accumulation of ubiquitinated proteins, causing endoplasmic reticulum (ER) stress and activating the Unfolded Protein Response (UPR).[5][6] This can trigger apoptosis through the intrinsic pathway, involving the activation of caspases.[7] Furthermore, proteasome inhibition prevents the degradation of the NF-κB inhibitor, IκBα, leading to the suppression of the pro-survival NF-κB signaling pathway.[8]
Data Presentation
The following tables summarize the inhibitory activity of this compound against proteasome subunits and provide a comparative overview of the cytotoxicity of a related selective immunoproteasome inhibitor, ONX-0914, in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound against Proteasome Subunits
| Target Subunit | Human (nM) | Murine (nM) |
| Immunoproteasome | ||
| LMP7 (β5i) | 39 | 57 |
| LMP2 (β1i) | 131 | 179 |
| MECL-1 (β2i) | 623 | N/A |
| Constitutive Proteasome | ||
| β5c | 688 | N/A |
Data sourced from MedChemExpress.[2][9]
Table 2: Comparative Cytotoxicity (IC50) of the Selective Immunoproteasome Inhibitor ONX-0914 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | 0.73 ± 0.10 |
| MM1.S | Multiple Myeloma | ~1 |
| MM1.R | Multiple Myeloma | ~1 |
| H929 | Multiple Myeloma | ~1 |
Note: Data for ONX-0914 is provided as a reference due to the limited availability of published IC50 values for this compound across a broad range of cancer cell lines.[4][9] The cytotoxicity of this compound is expected to be in a similar range in these cell types.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol outlines the steps for determining cell viability using the MTT assay after treatment with this compound.
Materials:
-
This compound
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh, serum-free medium to each well. Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
Troubleshooting Guides
Issue 1: High background absorbance in the MTT/MTS assay.
-
Possible Cause: Contamination of the culture medium or reagents with reducing agents or microbial contamination. Phenol red in the medium can also contribute to background.
-
Troubleshooting Steps:
-
Use fresh, sterile reagents and culture medium.
-
Perform the assay in a sterile environment to prevent microbial contamination.
-
Use serum-free and phenol red-free medium during the MTT/MTS incubation step.
-
Include a "no cell" blank control containing only medium and the assay reagent to subtract background absorbance.
-
Issue 2: Low signal or low absorbance readings.
-
Possible Cause: Insufficient number of viable cells, suboptimal incubation time with the assay reagent, or incomplete solubilization of formazan crystals (in MTT assay).
-
Troubleshooting Steps:
-
Optimize the initial cell seeding density to ensure a sufficient number of cells at the end of the experiment.
-
Increase the incubation time with the MTT/MTS reagent to allow for more robust signal development.
-
Ensure complete solubilization of formazan crystals in the MTT assay by increasing the incubation time with the solubilization solution or by gentle pipetting.
-
Issue 3: Inconsistent results between replicates.
-
Possible Cause: Uneven cell seeding, pipetting errors, or "edge effects" in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a homogenous cell suspension before seeding by thorough mixing.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To avoid edge effects, do not use the outer wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium.[10]
-
Issue 4: Unexpected increase in absorbance at high concentrations of this compound.
-
Possible Cause: Some compounds can directly reduce MTT, leading to a false-positive signal.[11] Alternatively, cellular stress responses at certain concentrations might lead to a temporary increase in metabolic activity.
-
Troubleshooting Steps:
-
Include a control well with the highest concentration of this compound in cell-free medium to check for direct reduction of the assay reagent.
-
Visually inspect the cells under a microscope for signs of cytotoxicity, as morphological changes may occur even if metabolic activity appears to increase.
-
Consider using an alternative cytotoxicity assay that is not based on metabolic activity, such as a trypan blue exclusion assay or a crystal violet staining assay.
-
Signaling Pathway and Workflow Diagrams
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting decision tree for cytotoxicity assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoproteasome Activity in Chronic Lymphocytic Leukemia as a Target of the Immunoproteasome-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Endoplasmic-reticulum stress pathway-associated mechanisms of action of proteasome inhibitors in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Caspase activation and apoptosis in response to proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Zetomipzomib Maleate Dosage for Mouse Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zetomipzomib Maleate in different mouse strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-in-class, selective inhibitor of the immunoproteasome.[1] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells that plays a crucial role in the immune system. Zetomipzomib specifically targets and inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome.[2][3][4] This inhibition leads to a broad immunomodulatory effect, affecting the activity of various immune cells, including macrophages, B cells, and T cells, and reducing the production of inflammatory cytokines.[1]
Q2: I am starting an experiment with a new mouse strain. How should I determine the initial dosage of this compound?
When starting experiments with a new mouse strain for which there is no established dosage of this compound, a conservative approach is recommended. Begin with a dose that has been shown to be effective and well-tolerated in other strains used in similar disease models.
A recent study investigating the pharmacokinetics of eight different drugs in BALB/c, C57BL/6, and CD-1 mice found that while some statistical differences in pharmacokinetic parameters exist, there was a good general agreement across the strains.[5] This suggests that for initial screening studies, using a dosage from a comparable model in a different strain is a reasonable starting point.[5]
It is crucial to include a dose-finding study as part of your experimental design. This typically involves a small cohort of animals and a range of doses to determine the optimal balance between efficacy and toxicity for your specific strain and model.
Q3: Are there known differences in the metabolism of drugs between different mouse strains?
Yes, there can be strain-dependent differences in drug metabolism. These variations can be due to genetic differences that affect the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, and drug transporters.[6][7][8] However, the extent of these differences varies depending on the specific drug.
For instance, one study found no significant differences in the enzymatic activities of key drug-metabolizing enzymes and the expression of major CYP isoforms and drug efflux transporters between CD-1 and athymic nude mice.[9] Conversely, other research has highlighted marked differences in drug metabolism and effects between various strains of mice and rats.[6]
Given this potential for variability, it is important to be aware that the pharmacokinetic profile of this compound could differ between mouse strains.
Q4: What are the general principles for adjusting drug dosages between different animal species or strains?
While direct conversion of dosages between different mouse strains is not a standard practice due to the potential for pharmacokinetic and pharmacodynamic variability, the principles of allometric scaling are used for dose conversion between different species.[10][11] This method often uses body surface area (BSA) to estimate an equivalent dose.[10][11]
When working with different mouse strains, it is more common to rely on empirical data from dose-response studies. If you must extrapolate from a known dose in one strain to another, consider the following:
-
Body Weight and Composition: While not a direct scaler, significant differences in body weight and fat composition between strains could influence drug distribution.
-
Genetic Background: Be aware of the known genetic differences between the strains you are using, as this can impact drug metabolism and target expression.
-
Disease Model: The specific autoimmune or inflammatory model being used can influence the required therapeutic dose.
Ultimately, the most reliable method is to perform a pilot study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy at a Previously Reported Dose | Strain-specific differences in drug metabolism leading to lower exposure. | 1. Verify the formulation and administration of this compound. 2. Consider performing a small dose-escalation study to determine if a higher dose is required in the new strain. 3. If possible, measure plasma concentrations of Zetomipzomib to assess drug exposure. |
| Observed Toxicity or Adverse Events | Strain-specific sensitivity or differences in drug metabolism leading to higher exposure. | 1. Immediately reduce the dosage or discontinue treatment in the affected animals. 2. Review the literature for any known sensitivities of the specific mouse strain to similar compounds. 3. Conduct a dose-reduction study to find a well-tolerated and effective dose. |
| High Variability in Response Within the Same Strain | Inconsistent drug administration, underlying health issues in the animal colony, or genetic drift within the strain. | 1. Ensure consistent and accurate administration technique. 2. Monitor the health of the animal colony closely. 3. Obtain mice from a reputable supplier to minimize genetic variability. |
Quantitative Data Summary
The following table summarizes reported dosages of this compound and its analog, ONX-0914, in various mouse strains and disease models.
| Compound | Mouse Strain | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| Zetomipzomib (KZR-616) | NZB/W F1 | Lupus Nephritis | 5 mg/kg | Subcutaneous (SC) | Once weekly (in combination with MMF) | [2][4] |
| Zetomipzomib (KZR-616) | MRL/lpr | Lupus Nephritis | 5 mg/kg | Intravenous (IV) | Three times per week or once a week | [2][4] |
| Zetomipzomib (KZR-616) | MRL/lpr | Lupus Nephritis | 12 mg/kg | Subcutaneous (SC) | Three times per week | [2][4] |
| Zetomipzomib (KZR-616) | MRL/lpr | Lupus Nephritis | 7.5 mg/kg | Subcutaneous (SC) | Once a week | [2][4] |
| ONX-0914 | C57BL/6 | Polymyositis | 10 mg/kg | Not specified | Alternate days | [12] |
| ONX-0914 | BALB/c | Allergic Airway Inflammation | 10 mg/kg | Subcutaneous (SC) | Daily during challenge phase | [13] |
| ONX-0914 | C57BL/6 | Atherosclerosis | 10 mg/kg | Not specified | Not specified | [14] |
| ONX-0914 | Not specified | Immune Thrombocytopenia | 10 mg/kg | Subcutaneous (SC) | Daily | [15] |
| DPLG3 (Immunoproteasome Inhibitor) | C57BL/6 | Cardiac Allograft | 25 mg/kg | Intraperitoneal (i.p.) | Once per day for 7 or 14 days | [16] |
Experimental Protocols
Detailed Methodology for a Therapeutic Study of Zetomipzomib in a Mouse Model of Lupus Nephritis (NZB/W F1)
This protocol is based on the methodology described in Muchamuel et al., 2023.[2][3][4]
1. Animal Model:
2. Disease Induction and Monitoring:
-
Monitor mice for proteinuria monthly using urine test strips.
-
Enroll mice in the study once they develop established disease, characterized by positive proteinuria and anti-dsDNA antibody levels.
3. This compound Formulation:
-
For subcutaneous (SC) administration, this compound can be formulated in an aqueous solution of 10% (w/v) sulfobutylether-beta-cyclodextrin and 10 mM sodium citrate (pH 6).[13][15]
4. Dosing Regimen:
-
Therapeutic Arm 1: Administer Zetomipzomib at 5 mg/kg via subcutaneous injection once weekly.[2][4]
-
Vehicle Control Arm: Administer the vehicle solution using the same volume and route of administration.
5. Efficacy Endpoints:
-
Proteinuria: Monitor weekly.
-
Serum Autoantibodies: Collect blood at baseline and at the end of the study to measure anti-dsDNA IgG and total IgG levels.
-
Histopathology: At the end of the study, perfuse kidneys with saline and fix in 10% neutral buffered formalin for histological analysis of glomerular nephritis, sclerosis, and immune complex deposition.
6. Statistical Analysis:
-
Use appropriate statistical tests to compare the treatment groups, such as a one-way ANOVA with a post-hoc test for multiple comparisons.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for a therapeutic study.
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. Frontiers | Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses [frontiersin.org]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRAIN DIFFERENCES IN THE METABOLISM AND ACTION OF DRUGS IN MICE AND RATS [jstage.jst.go.jp]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. Lack of strain-related differences in drug metabolism and efflux transporter characteristics between CD-1 and athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective therapy of polymyositis in mice via selective inhibition of the immunoproteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoproteasome Inhibition Reduces the T Helper 2 Response in Mouse Models of Allergic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-Inhibition of the Immunoproteasome Subunits LMP2 and LMP7 Ameliorates Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Brief treatment with a highly selective immunoproteasome inhibitor promotes long-term cardiac allograft acceptance in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Zetomipzomib Maleate and Mycophenolate Mofetil for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two immunomodulatory agents, Zetomipzomib Maleate and Mycophenolate Mofetil (MMF), intended for an audience of researchers, scientists, and professionals in drug development. While direct comparative clinical trial data is not yet available, this document synthesizes the current understanding of their mechanisms of action, summarizes key clinical findings, and provides detailed experimental protocols to facilitate further investigation.
Introduction
This compound is an investigational, first-in-class, selective inhibitor of the immunoproteasome, a key component in the protein degradation pathway of immune cells.[1][2] Mycophenolate Mofetil (MMF) is an established immunosuppressant, a prodrug of mycophenolic acid (MPA), which inhibits inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides in lymphocytes.[3][4][5][6] Both agents aim to modulate the immune response in autoimmune diseases, but through distinct molecular pathways.
Mechanism of Action
This compound: Targeting the Immunoproteasome
Zetomipzomib selectively inhibits the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome.[2] The immunoproteasome is a specialized form of the proteasome found in hematopoietic cells and is involved in processing antigens for presentation by MHC class I molecules and in the production of pro-inflammatory cytokines. By inhibiting the immunoproteasome, Zetomipzomib can broadly modulate the activity of multiple immune cell types, including T cells, B cells, and macrophages, thereby reducing the inflammatory response.[1] This mechanism offers the potential for a steroid-sparing effect in the treatment of autoimmune diseases.[1]
References
- 1. kezarlifesciences.com [kezarlifesciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Head-to-Head Comparison: Zetomipzomib vs. ONX-0914 in Immunoproteasome Inhibition
A new generation of selective immunoproteasome inhibitors is emerging, with Zetomipzomib (KZR-616) representing a clinically advanced evolution of the pioneering compound ONX-0914. This guide provides a detailed, data-driven comparison of these two molecules for researchers, scientists, and drug development professionals.
Zetomipzomib, a first-in-class selective immunoproteasome inhibitor, was developed through the optimization of ONX-0914 (also known as PR-957)[1][2]. Both molecules are tripeptide epoxyketone-based compounds that selectively and irreversibly inhibit subunits of the immunoproteasome, a key regulator of immune cell function.[3] While ONX-0914 has been extensively used in preclinical research to validate the therapeutic potential of immunoproteasome inhibition across a range of autoimmune diseases and cancers, Zetomipzomib has advanced into clinical trials for various autoimmune indications.[4][5][6]
Mechanism of Action and Selectivity
Both Zetomipzomib and ONX-0914 exert their effects by inhibiting the catalytic activity of the immunoproteasome subunits, primarily the low molecular mass polypeptide-7 (LMP7 or β5i) and low molecular mass polypeptide-2 (LMP2 or β1i).[3][7] Inhibition of these subunits disrupts the degradation of specific proteins involved in inflammatory signaling, leading to a broad anti-inflammatory response.[8][9] This includes the modulation of T-cell and B-cell function, the reduction of pro-inflammatory cytokine production, and the inhibition of plasma cell formation.[10]
Zetomipzomib was specifically designed to improve upon the properties of ONX-0914.[2] While both are potent inhibitors, their selectivity profiles and inhibitory activities against different proteasome subunits show some distinctions.
Inhibitory Activity Data
| Compound | Target Subunit | IC50 (nM) | Species | Notes |
| Zetomipzomib (KZR-616) | hLMP7 | 39 | Human | |
| mLMP7 | 57 | Mouse | ||
| hLMP2 | 131 | Human | ||
| mLMP2 | 179 | Mouse | ||
| MECL-1 (β2i) | 623 | - | [1] | |
| Constitutive β5 | 688 | - | [1] | |
| ONX-0914 (PR-957) | LMP7 (β5i) | ~10 | - | Cell-free assay[11] |
| LMP7 (β5i) | 5.7 | - | [2] | |
| Constitutive β5 | 54 | - | [2] | |
| LMP2 (β1i) | - | - | 20- to 40-fold less sensitive than LMP7[11] | |
| MECL-1 (β2i) | 590 | - | [2] | |
| β1i | 460 | - | [2] |
hLMP7/mLMP7: human/mouse Low Molecular Mass Polypeptide 7; hLMP2/mLMP2: human/mouse Low Molecular Mass Polypeptide 2; MECL-1: Multicatalytic Endopeptidase Complex-Like 1.
Preclinical and Clinical Development
ONX-0914 has been instrumental in demonstrating the preclinical efficacy of selective immunoproteasome inhibition in a wide array of disease models, including rheumatoid arthritis, lupus, multiple sclerosis, and colitis.[11][12] However, its development for clinical use has been hampered by factors such as low selectivity and solubility.[6][13]
Zetomipzomib, building on the foundation laid by ONX-0914, has shown a favorable safety and tolerability profile in early clinical trials.[9] It has been investigated in Phase 2 trials for several autoimmune diseases, including lupus nephritis, dermatomyositis, polymyositis, and autoimmune hepatitis.[4][5][14][15][16] While a Phase 2 trial in dermatomyositis and polymyositis did not show differentiation from placebo, trials in other indications like autoimmune hepatitis have shown promising results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Mechanism of Action of Immunoproteasome Inhibitors.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Proteasome Active Site Occupancy Assay (ProCISE)
This assay is utilized to determine the specific activity of proteasome subunits following inhibitor exposure.
-
Cell Treatment: Peripheral blood mononuclear cells (PBMCs) are incubated with the test compound (e.g., Zetomipzomib) or a vehicle control (DMSO) for a specified time (e.g., 1 hour).[10]
-
Lysis and Labeling: Cells are lysed, and the proteasomes are labeled with a fluorescent activity-based probe that covalently binds to the active sites of the proteasome subunits.
-
Separation: The labeled proteasome complexes are separated by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The fluorescent signal from each active site is quantified. The activity post-treatment is normalized to the vehicle control to determine the percentage of inhibition for each subunit.[10]
In Vivo Murine Model of Lupus Nephritis (NZB/W F1)
This model is used to evaluate the in vivo efficacy of the inhibitors in a relevant autoimmune disease setting.
-
Animal Model: Female NZB/W F1 mice, which spontaneously develop a lupus-like disease, are used.[10]
-
Dosing: Once proteinuria is established, mice are treated with the inhibitor (e.g., Zetomipzomib at 5 mg/kg) or vehicle via a suitable route of administration (e.g., intravenous) on a defined schedule.[1]
-
Monitoring: Disease progression is monitored by measuring proteinuria regularly.
-
Endpoint Analysis: At the end of the study, tissues such as the spleen and kidneys are harvested for analysis. This can include flow cytometry to assess T and B cell populations, and RNA sequencing to analyze gene expression changes.[10]
IMQ-Induced Psoriasis-Like Mouse Model
This model is used to assess the therapeutic potential of immunoproteasome inhibitors in skin inflammation.
-
Induction of Psoriasis: A daily topical application of 5% imiquimod (IMQ) cream is applied to the shaved back and ear of mice for a consecutive number of days (e.g., 8 days) to induce a psoriasis-like skin inflammation.[17]
-
Treatment: Mice are treated with the immunoproteasome inhibitor (e.g., ONX-0914 at 10 mg/kg, subcutaneously) or vehicle on alternate days.[17]
-
Assessment of Inflammation: The severity of skin inflammation is assessed by scoring erythema, scaling, and thickness. Ear thickness is also measured.
-
Histological and Cellular Analysis: At the end of the experiment, skin and lymphoid tissues are collected for histological analysis (e.g., H&E staining) and immunofluorescence staining to quantify immune cell infiltration (e.g., CD3+, CD4+ T-cells) and pro-inflammatory cytokine levels (e.g., IL-17A).[17]
Conclusion
Zetomipzomib represents a significant advancement over ONX-0914, demonstrating a more favorable profile for clinical development. While ONX-0914 has been a critical research tool for establishing the therapeutic rationale of immunoproteasome inhibition, Zetomipzomib's progression through clinical trials offers the potential for a new class of therapy for patients with autoimmune diseases. The data presented here provides a framework for understanding the comparative pharmacology and therapeutic potential of these two important molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. liverdiseasenews.com [liverdiseasenews.com]
- 5. Interim Results from the Phase 2 MISSION Study Evaluating Zetomipzomib (KZR-616), a First-in-Class Selective Immunoproteasome Inhibitor for the Treatment of Lupus Nephritis - ACR Meeting Abstracts [acrabstracts.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. kezarlifesciences.com [kezarlifesciences.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. kezarlifesciences.com [kezarlifesciences.com]
- 13. alzdiscovery.org [alzdiscovery.org]
- 14. Zetomipzomib - Kezar Life Sciences - AdisInsight [adisinsight.springer.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. liverdiseasenews.com [liverdiseasenews.com]
- 17. Frontiers | Immunoproteasome inhibition attenuates experimental psoriasis [frontiersin.org]
Validating Zetomipzomib Maleate Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zetomipzomib Maleate's in vivo target engagement with alternative proteasome inhibitors. Experimental data is presented to support the comparisons, along with detailed methodologies for key assays and visualizations of relevant biological pathways and workflows.
Executive Summary
Zetomipzomib (KZR-616) is a first-in-class, selective inhibitor of the immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells.[1] The immunoproteasome plays a crucial role in the immune response, and its selective inhibition is a promising therapeutic strategy for a range of autoimmune diseases. Zetomipzomib selectively targets the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome.[2] This guide compares Zetomipzomib to the earlier generation selective immunoproteasome inhibitor ONX 0914 and the non-selective proteasome inhibitor Bortezomib, focusing on in vivo target engagement and downstream effects.
Data Presentation
In Vivo Target Engagement and Potency
The following tables summarize the in vivo target engagement and potency of this compound compared to ONX 0914 and Bortezomib.
| Compound | Target(s) | Assay | Model/System | Dose | LMP7 (β5i) Inhibition | LMP2 (β1i) Inhibition | β5c Inhibition | Reference |
| Zetomipzomib (KZR-616) | LMP7, LMP2 | ProCISE | Healthy Volunteers | 45 mg (single dose) | >90% | >70% | <35% | Muchamuel et al., 2023[1] |
| ONX 0914 | LMP7, LMP2 | Not specified | Mouse models of autoimmune disease | 6-20 mg/kg | Effective inhibition reported | Effective inhibition reported | 15-40 fold less than LMP7 | Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors (2021)[3] |
| Bortezomib | β5c, β5i, β1c, β1i | Not specified | Rat model of experimental autoimmune myasthenia gravis | 0.2 mg/kg | Not specified | Not specified | Significant inhibition implied by plasma cell depletion | Gomez et al., 2011[4] |
In Vitro Potency (IC50)
| Compound | hLMP7 (nM) | mLMP7 (nM) | hLMP2 (nM) | mLMP2 (nM) | hβ5c (nM) | Reference |
| Zetomipzomib (KZR-616) | 39 | 57 | 131 | 179 | 688 | MedChemExpress[2] |
| ONX 0914 | ~10-20 | Not specified | ~200-400 | Not specified | ~400-800 | Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors (2021)[3] |
| Bortezomib | ~5 | Not specified | Not specified | Not specified | ~6 | N/A |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
In Vivo Proteasome Occupancy Assay (ProCISE)
The Proteasome Constitutive Immuno-Subunit ELISA (ProCISE) assay is a method used to quantify the extent of inhibition of individual proteasome subunits in biological samples.
Principle: This assay utilizes subunit-specific antibodies to capture proteasomes from a lysate. A biotin-labeled, activity-based probe that covalently binds to the active sites of the proteasome is then added. The amount of probe that binds is inversely proportional to the level of inhibition by a therapeutic agent.
Protocol Outline (based on Muchamuel et al., 2023):
-
Sample Collection: Whole blood samples are collected from subjects at pre-dose and various time points post-dose of the inhibitor.
-
Lysate Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and cell lysates are prepared.
-
Proteasome Capture: The lysate is added to a microplate pre-coated with antibodies specific for each proteasome subunit (LMP7, LMP2, MECL-1, β5c, β2c, β1c).
-
Activity-Based Probe Labeling: A biotinylated activity-based probe is added to the wells and allowed to react with the captured, uninhibited proteasome active sites.
-
Detection: A streptavidin-conjugated reporter enzyme is added, followed by a substrate to generate a detectable signal.
-
Quantification: The signal is measured, and the percentage of inhibition is calculated by comparing the signal from post-dose samples to pre-dose samples.
Ex Vivo Cytokine Release Assay
This assay measures the functional consequence of immunoproteasome inhibition on immune cell activity.
Principle: Whole blood or isolated PBMCs are stimulated with an immune-activating agent (e.g., lipopolysaccharide [LPS] or anti-CD3/anti-CD28 antibodies) to induce cytokine production. The effect of the inhibitor on the release of various cytokines is then quantified.
Protocol Outline:
-
Sample Collection: Whole blood is collected from subjects pre- and post-treatment with the immunoproteasome inhibitor.
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with an appropriate agonist (e.g., LPS for Toll-like receptor 4 activation) and incubated for a specified period (e.g., 24 hours).
-
Supernatant Collection: The blood is centrifuged, and the plasma (supernatant) is collected.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the plasma are measured using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).
-
Analysis: Cytokine levels from post-dose samples are compared to pre-dose samples to determine the inhibitory effect of the drug.
Mandatory Visualization
Caption: Signaling pathway affected by this compound.
Caption: Experimental workflow for in vivo target validation.
Caption: Logical relationship of compared proteasome inhibitors.
Discussion and Comparison
This compound vs. ONX 0914:
Zetomipzomib is a structural analog of ONX 0914, developed to improve upon its properties.[1] While both selectively target the immunoproteasome, Zetomipzomib exhibits higher potency for the LMP2 subunit and has a significantly greater aqueous solubility, which allows for subcutaneous administration.[1] This improved solubility and dual LMP7/LMP2 inhibition are thought to contribute to a more robust anti-inflammatory effect. Studies have suggested that inhibition of both LMP7 and LMP2 is necessary to replicate the full anti-inflammatory activity seen with broader immunoproteasome inhibitors.[1][3]
This compound vs. Bortezomib:
Bortezomib is a non-selective proteasome inhibitor, meaning it inhibits both the constitutive proteasome (present in all cells) and the immunoproteasome. While effective in treating certain hematological malignancies and showing efficacy in some autoimmune models, its lack of selectivity can lead to off-target effects and toxicities.[4][5][6][7] In contrast, Zetomipzomib's selectivity for the immunoproteasome, which is primarily expressed in immune cells, offers the potential for a wider therapeutic window and a better safety profile in the treatment of chronic autoimmune diseases.
Mechanism of Action and Downstream Effects:
Selective inhibition of the immunoproteasome by Zetomipzomib has been shown to have broad immunomodulatory effects. It can block the production of numerous pro-inflammatory cytokines in human peripheral blood mononuclear cells.[1] One of the key downstream signaling pathways affected is the ERK pathway. Immunoproteasome inhibition has been shown to reduce the sustained phosphorylation of ERK in T-cells, a critical step in T-cell activation and cytokine production.[8][9][10] Interestingly, selective immunoproteasome inhibition does not appear to directly affect the canonical NF-κB signaling pathway, which is a known target of non-selective proteasome inhibitors.[8][10][11] This distinction may further contribute to the differential safety profile of selective versus non-selective inhibitors.
Conclusion
This compound demonstrates potent and selective in vivo engagement of the immunoproteasome subunits LMP7 and LMP2. Compared to the earlier selective inhibitor ONX 0914, Zetomipzomib offers improved physicochemical properties and a more balanced inhibition of both key immunoproteasome subunits. Its selectivity for the immunoproteasome provides a theoretical advantage in terms of safety and tolerability over non-selective proteasome inhibitors like Bortezomib for the treatment of autoimmune diseases. The validation of its in vivo target engagement through assays like ProCISE, coupled with the demonstration of downstream pharmacodynamic effects on cytokine production, provides a strong rationale for its continued development in immune-mediated disorders.
References
- 1. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and immunomodulatory effects of bortezomib in various in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibition with bortezomib depletes plasma cells and autoantibodies in experimental autoimmune myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The proteasome inhibitor bortezomib depletes plasma cells and protects mice with lupus-like disease from nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bortezomib: a proteasome inhibitor for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linking the activity of bortezomib in multiple myeloma and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 11. Revisiting the Role of the Immunoproteasome in the Activation of the Canonical NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Zetomipzomib Maleate: Evaluating Cross-Reactivity with the Constitutive Proteasome
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zetomipzomib Maleate's performance against other proteasome inhibitors, with a focus on its cross-reactivity with the constitutive proteasome. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.
Introduction to Proteasome Inhibition
The proteasome is a critical cellular complex responsible for protein degradation. In mammals, two major forms of the proteasome exist: the constitutive proteasome, present in all cells, and the immunoproteasome, which is predominantly expressed in hematopoietic cells and can be induced in other cells by inflammatory signals.[1][2] While both proteasomes are essential for cellular function, the immunoproteasome plays a specialized role in the immune response, including the processing of antigens for presentation on MHC class I molecules and the regulation of cytokine production.[3][4]
Inhibition of the proteasome has emerged as a successful therapeutic strategy, particularly in oncology. However, non-selective inhibition of both proteasome types can lead to significant side effects.[5] This has driven the development of selective immunoproteasome inhibitors, such as this compound (KZR-616), which aim to target immune-mediated diseases more specifically with an improved safety profile.[5][6]
This compound: A Selective Immunoproteasome Inhibitor
This compound is a first-in-class, small-molecule inhibitor that demonstrates selectivity for the immunoproteasome.[6][7] It primarily targets the β5i (LMP7) and β2i (MECL-1) subunits of the immunoproteasome, with some activity against the β1i (LMP2) subunit.[8] This selectivity is crucial for its therapeutic potential in autoimmune diseases, as it allows for the modulation of the immune system while minimizing the impact on the essential functions of the constitutive proteasome in other tissues.[6][9]
Comparative Analysis of Proteasome Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a comparator immunoproteasome inhibitor, ONX-0914 (also known as PR-957), against the catalytic subunits of both the immunoproteasome and the constitutive proteasome. Lower IC50 values indicate greater potency.
| Inhibitor | Target Subunit | IC50 (nM) | Selectivity (Constitutive/Immuno) | Reference |
| This compound (KZR-616) | β5i (hLMP7) | 39 | 17.6-fold vs β5c | [8] |
| β2i (hMECL-1) | 623 | >17-fold vs β2c | [8] | |
| β1i (hLMP2) | 131 | 4.6-fold vs β1c | [8] | |
| β5c | 688 | [8] | ||
| β2c | >10,600 | [8] | ||
| β1c | 604 | [8] | ||
| ONX-0914 (PR-957) | β5i (hLMP7) | ~10 | ~104-fold vs β5c | [9][10] |
| β5c | 1,040 | [10] |
h indicates human. Data for other subunits of ONX-0914 is less consistently reported in the provided search results.
Experimental Protocols
The determination of proteasome inhibitor selectivity and potency relies on robust in vitro assays. Below are detailed methodologies for two commonly employed experimental approaches.
Proteasome-Glo™ Bioluminescent Assay
This commercially available assay from Promega is a homogeneous, luminescent method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.[7][11]
Principle: The assay utilizes specific luminogenic proteasome substrates. When cleaved by the proteasome, these substrates release aminoluciferin, which is then consumed by luciferase to produce a "glow-type" luminescent signal. The intensity of this signal is directly proportional to the proteasome's activity.[12]
Protocol Outline:
-
Reagent Preparation:
-
Reconstitute the Luciferin Detection Reagent with the provided buffer.
-
Add the specific luminogenic substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) to the reconstituted Luciferin Detection Reagent to create the Proteasome-Glo™ Reagent.[11]
-
For the trypsin-like assay, specific inhibitors are added to the reagent to reduce non-specific protease activity.[11]
-
-
Assay Procedure:
-
Dispense the proteasome sample (e.g., purified proteasome or cell lysate) into the wells of an opaque-walled multiwell plate.
-
Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Add an equal volume of the prepared Proteasome-Glo™ Reagent to each well.[6]
-
Mix the contents of the wells.
-
Incubate at room temperature for a minimum of 5-10 minutes to allow the luminescent signal to stabilize.[13]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of proteasome inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Activity-Based Probe Assay (e.g., ProCISE)
Activity-based probes are powerful tools for profiling the activity of enzymes, including the different subunits of the proteasome.
Principle: This method utilizes probes that covalently bind to the active sites of the proteasome subunits. These probes are often tagged with a reporter molecule, such as a fluorophore or a biotin tag, allowing for the detection and quantification of active enzyme. By measuring the occupancy of the active sites by an inhibitor, the potency and selectivity can be determined.
General Workflow:
-
Sample Preparation:
-
Prepare cell lysates or purified proteasome samples.
-
Incubate the samples with various concentrations of the inhibitor (e.g., this compound) or a vehicle control for a defined period.
-
-
Probe Labeling:
-
Add the activity-based probe to the inhibitor-treated and control samples. The probe will bind to the active sites that are not occupied by the inhibitor.
-
-
Detection and Quantification:
-
If a fluorescent probe is used, the labeled proteasome subunits can be separated by SDS-PAGE and visualized by in-gel fluorescence scanning. The intensity of the fluorescent bands corresponds to the activity of each subunit.
-
Alternatively, if a biotinylated probe is used, the labeled subunits can be captured and detected via an ELISA-based method (as in ProCISE - Proteasome Constitutive Immuno-Subunit ELISA).
-
-
Data Analysis:
-
Quantify the signal for each proteasome subunit in the inhibitor-treated samples relative to the vehicle control.
-
Calculate the percentage of inhibition for each subunit at each inhibitor concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The selective inhibition of the immunoproteasome by this compound has significant downstream effects on immune signaling pathways.
Caption: Signaling pathway of this compound action.
Caption: Workflow for activity-based probe assay.
Conclusion
This compound is a potent and selective inhibitor of the immunoproteasome, demonstrating significant selectivity for the β5i and β2i subunits over their constitutive counterparts. This selectivity profile, as determined by in vitro assays such as the Proteasome-Glo™ and activity-based probe methods, supports its development as a targeted therapy for autoimmune diseases. By preferentially inhibiting the immunoproteasome, this compound can modulate the inflammatory response while potentially mitigating the side effects associated with broader proteasome inhibition. The continued investigation of such selective inhibitors holds promise for advancing the treatment of immune-mediated disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoproteasome - Wikipedia [en.wikipedia.org]
- 3. Immunoproteasomes: Structure, Function, and Antigen Presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Function of Immunoproteasomes—An Immunologists’ Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. promega.com [promega.com]
- 7. Proteasome-Glo™ Assay Systems Protocol [promega.com]
- 8. tandfonline.com [tandfonline.com]
- 9. ONX-0914 (PR-957) | CAS:960374-59-8 | Immunoproteasome inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.com]
- 12. Proteasome-Glo™ Assays [worldwide.promega.com]
- 13. promega.com [promega.com]
Synergistic Potential of KZR-616 and Corticosteroids in Autoimmune Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of autoimmune disease treatment, the quest for therapies that offer enhanced efficacy while minimizing long-term side effects is paramount. KZR-616 (zetomipzomib), a first-in-class selective immunoproteasome inhibitor, has emerged as a promising agent with the potential to be a steroid-sparing immunomodulatory therapy. This guide provides a comprehensive comparison of the synergistic effects of KZR-616 when used in combination with corticosteroids, supported by available experimental data and detailed methodologies. The central hypothesis is that the distinct and complementary mechanisms of action of KZR-616 and corticosteroids result in a synergistic or additive therapeutic effect, allowing for a reduction in corticosteroid dosage and their associated toxicities.
KZR-616 exerts its effect by selectively inhibiting the immunoproteasome, a form of the proteasome predominantly found in immune cells. This inhibition leads to a broad modulation of the immune system, affecting multiple pathways involved in the inflammatory response, including the activity of macrophages, B cells, and T cells, and the production of inflammatory cytokines.[1] Corticosteroids, a cornerstone in the management of autoimmune diseases, function by binding to the glucocorticoid receptor, which then translocates to the nucleus to regulate gene expression. This results in the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory transcription factors such as NF-κB and AP-1.[1][2][3] The combination of these two agents presents a rational approach to target autoimmune-driven inflammation from multiple angles.
Quantitative Data Presentation
The following tables summarize the key findings from clinical trials investigating KZR-616 in combination with corticosteroids, primarily in the context of lupus nephritis (LN). It is important to note that these studies were designed to evaluate KZR-616 as an add-on therapy to the standard of care, which includes corticosteroids. Therefore, the data reflects the performance of the combination therapy, with the steroid-sparing effect being a key indicator of synergy.
Table 1: Efficacy of KZR-616 in Combination with Corticosteroids in Lupus Nephritis (MISSION Phase 2 Trial)
| Efficacy Endpoint | Result | Citation |
| Overall Renal Response (ORR) at 6 months (≥50% reduction in UPCR) | 64.7% (11 of 17 patients) | [4] |
| Complete Renal Response (CRR) at 6 months (UPCR ≤0.5) | 35.2% (6 of 17 patients) | [4] |
| Corticosteroid Dose Reduction | A majority of patients reduced their daily prednisone dose to ≤10 mg. | [5] |
UPCR: Urine Protein-to-Creatinine Ratio
Experimental Protocols
MISSION Phase 1b/2 Clinical Trial (NCT03393013)
The MISSION study was an open-label, multicenter, dose-escalation (Phase 1b) and cohort expansion (Phase 2) trial designed to evaluate the safety, tolerability, and efficacy of zetomipzomib in patients with active systemic lupus erythematosus (SLE) with or without lupus nephritis.[5]
-
Patient Population: Patients with active SLE (per SLICC classification criteria) with a SLEDAI score ≥4 despite stable background therapy. The Phase 2 portion focused on patients with active proliferative LN.[6]
-
Treatment Regimen:
-
Phase 1b: Patients received weekly subcutaneous (SC) injections of KZR-616 at escalating doses (45 mg, 60 mg, or 75 mg) for 13 weeks, in combination with their stable standard of care therapy, which could include corticosteroids, antimalarials, and/or other immunosuppressants.[6]
-
Phase 2: Patients with active LN received 60 mg of KZR-616 SC weekly for 24 weeks (with an initial dose of 30 mg), in addition to stable background therapy including corticosteroids and at least one immunosuppressive agent.[7]
-
-
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting.
-
Efficacy: Assessed by the proportion of patients achieving a 50% reduction in urine protein to creatinine ratio (UPCR) from baseline at 24 weeks. Other endpoints included complete renal response (CRR) and changes in disease activity scores.[7]
-
Corticosteroid Tapering: The ability to reduce the daily corticosteroid dose was monitored as a key outcome.
-
PALIZADE Phase 2b Clinical Trial (NCT05781750)
The PALIZADE trial is a global, placebo-controlled, randomized, double-blind study evaluating the efficacy and safety of two dose levels of zetomipzomib in patients with active lupus nephritis.[8]
-
Patient Population: Patients with active lupus nephritis.
-
Treatment Regimen: Patients are randomized (1:1:1) to receive 30 mg of zetomipzomib, 60 mg of zetomipzomib, or placebo subcutaneously once weekly for 52 weeks, in addition to standard background therapy.[2]
-
Standard Background Therapy: Includes mycophenolate mofetil (MMF) and an initial optional treatment with IV methylprednisolone, followed by a tapering course of oral corticosteroids.[8]
-
Mandatory Corticosteroid Taper: A key feature of this trial is a mandatory taper of oral corticosteroids to 5 mg per day or less over the initial 16 weeks.[2]
-
Primary Efficacy Endpoint: The proportion of patients who achieve a complete renal response (CRR) at Week 37.[2]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The synergistic effect of KZR-616 and corticosteroids can be attributed to their complementary inhibition of key inflammatory signaling pathways.
Caption: Synergistic anti-inflammatory pathways of KZR-616 and corticosteroids.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of KZR-616 and corticosteroids in a preclinical autoimmune model.
Caption: Preclinical workflow for evaluating KZR-616 and corticosteroid synergy.
Conclusion
The available evidence strongly suggests a synergistic or additive therapeutic relationship between KZR-616 and corticosteroids. Clinical data from the MISSION trial demonstrates that the addition of KZR-616 to a standard of care regimen including corticosteroids leads to meaningful clinical responses in patients with lupus nephritis, while allowing for a reduction in the corticosteroid dose. This "steroid-sparing" effect is a key indicator of the beneficial interaction between the two agents.
The mechanistic rationale for this synergy lies in their complementary targeting of the inflammatory cascade. KZR-616 provides broad immunomodulation through inhibition of the immunoproteasome, affecting multiple immune cell types and cytokine pathways. Corticosteroids, on the other hand, exert their potent anti-inflammatory effects through the glucocorticoid receptor, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory transcription factors.
While direct, head-to-head comparative data from preclinical or clinical studies is limited, the ongoing PALIZADE trial, with its mandatory corticosteroid tapering protocol, is expected to provide more definitive evidence of the synergistic effects of KZR-616 and corticosteroids. The continued investigation of this combination therapy holds significant promise for improving the management of autoimmune diseases by potentially enhancing efficacy and reducing the long-term burden of corticosteroid use.
References
- 1. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Proteasome inhibitors as immunosuppressants: biological rationale and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zetomipzomib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Zetomipzomib Maleate: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of Zetomipzomib Maleate, a novel, first-in-class selective immunoproteasome inhibitor, with alternative therapeutic options. Experimental data and detailed methodologies are presented to support a comprehensive evaluation of its performance in the context of autoimmune diseases, specifically Lupus Nephritis (LN) and Autoimmune Hepatitis (AIH).
In Vitro Efficacy of this compound
Zetomipzomib (formerly KZR-616) is a selective inhibitor of the immunoproteasome, a key component of the ubiquitin-proteasome system in immune cells. By selectively targeting the LMP7 (β5i) and LMP2 (β1i) subunits of the immunoproteasome, Zetomipzomib modulates the activity of multiple immune cell types, including T cells, B cells, and plasma cells, without causing broad immunosuppression.
Key In Vitro Effects:
-
Inhibition of Pro-inflammatory Cytokine Production: Zetomipzomib has been shown to block the production of a wide range of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs).
-
Modulation of T-cell Polarization: The compound influences the differentiation of T helper (Th) cells, which play a crucial role in orchestrating immune responses.
-
Inhibition of Plasmablast Formation: Zetomipzomib has demonstrated the ability to impede the differentiation of B cells into antibody-producing plasmablasts.
Representative Experimental Protocols:
Below are detailed methodologies for key in vitro experiments that characterize the efficacy of Zetomipzomib.
1. Immunoproteasome Inhibition Assay
This assay measures the ability of Zetomipzomib to inhibit the proteolytic activity of the immunoproteasome subunits.
-
Cell Lysate Preparation:
-
Culture immune cells (e.g., PBMCs or a relevant cell line) and treat with Zetomipzomib at various concentrations.
-
Lyse the cells in a suitable buffer to release the proteasomes.
-
-
Activity Measurement:
-
Incubate the cell lysates with fluorogenic peptide substrates specific for the LMP7 and LMP2 subunits.
-
Measure the fluorescence generated from the cleavage of the substrate over time using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of Zetomipzomib.
-
2. Cytokine Production Assay
This protocol assesses the effect of Zetomipzomib on the production of cytokines by immune cells.
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood.
-
Pre-incubate the PBMCs with varying concentrations of Zetomipzomib.
-
Stimulate the cells with a mitogen (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]) to induce cytokine production.
-
-
Cytokine Measurement:
-
After a suitable incubation period, collect the cell culture supernatants.
-
Measure the concentration of various cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).
-
3. T-cell Polarization Assay
This assay evaluates the impact of Zetomipzomib on the differentiation of naive CD4+ T cells into different T helper subsets.
-
Cell Isolation and Culture:
-
Isolate naive CD4+ T cells from PBMCs.
-
Culture the cells in the presence of T-cell receptor (TCR) stimulation (e.g., anti-CD3/CD28 antibodies) and polarizing cytokines (e.g., IL-12 for Th1, IL-4 for Th2).
-
Include different concentrations of Zetomipzomib in the culture medium.
-
-
Analysis of T-cell Subsets:
-
After several days of culture, analyze the expression of lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2) and cytokines (e.g., IFN-γ for Th1, IL-4 for Th2) by flow cytometry or intracellular cytokine staining.
-
4. Plasmablast Differentiation Assay
This protocol examines the effect of Zetomipzomib on the differentiation of B cells into plasmablasts.
-
B-cell Culture and Differentiation:
-
Isolate B cells from PBMCs.
-
Culture the B cells with stimuli that promote differentiation into plasmablasts (e.g., CpG DNA, IL-2, and IL-21).
-
Add Zetomipzomib at various concentrations to the culture.
-
-
Analysis of Plasmablasts:
-
After the culture period, stain the cells with antibodies against B-cell and plasmablast markers (e.g., CD19, CD27, CD38, CD138).
-
Quantify the percentage of plasmablasts using flow cytometry.
-
In Vivo Efficacy of this compound
The in vivo efficacy of Zetomipzomib has been evaluated in preclinical animal models and human clinical trials for autoimmune diseases, primarily Lupus Nephritis and Autoimmune Hepatitis.
Lupus Nephritis (LN)
Zetomipzomib has been investigated for the treatment of LN, a serious kidney complication of systemic lupus erythematosus (SLE).
Table 1: Comparison of Zetomipzomib and Other Treatments for Lupus Nephritis
| Treatment | Clinical Trial | Patient Population | Primary Endpoint | Efficacy Results |
| Zetomipzomib | MISSION (Phase 2) | Active proliferative LN | Overall Renal Response (ORR) at Week 24 | 64.7% of patients achieved ORR.[1] |
| Mycophenolate Mofetil (MMF) | ALMS | Class III-V LN | Response Rate at 24 weeks | 56.2% of patients responded to MMF.[2] |
| Cyclophosphamide (IVC) | ALMS | Class III-V LN | Response Rate at 24 weeks | 53.0% of patients responded to IVC.[2] |
| Belimumab + Standard Therapy | BLISS-LN | Active LN | Primary Efficacy Renal Response (PERR) at Week 104 | 43% of patients in the belimumab group achieved PERR, compared to 32% in the placebo group.[3] |
| Voclosporin + Standard Therapy | AURORA 1 | Active LN | Complete Renal Response (CRR) at 52 weeks | 40.8% of patients in the voclosporin group achieved CRR, compared to 22.5% in the placebo group. |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and endpoint definitions.
Autoimmune Hepatitis (AIH)
Zetomipzomib is also being investigated as a treatment for AIH, a chronic inflammatory liver disease.
Table 2: Comparison of Zetomipzomib and Other Treatments for Autoimmune Hepatitis
| Treatment | Clinical Trial | Patient Population | Primary Endpoint | Efficacy Results |
| Zetomipzomib | PORTOLA (Phase 2a) | AIH with inadequate response or intolerance to standard therapy | Complete Response (CR) with steroid taper | 31.3% of zetomipzomib patients achieved CR and steroid taper to ≤5 mg/day, compared to 12.5% of placebo patients.[4] |
| Prednisone + Azathioprine | Various | Treatment-naive AIH | Biochemical Remission | Remission rates of 80-90% are reported with standard combination therapy.[5] |
| Budesonide + Azathioprine | Phase IIb Trial | Non-cirrhotic AIH | Biochemical Remission without steroid-specific side effects at 6 months | 47% of patients in the budesonide group achieved the primary endpoint, compared to 18.4% in the prednisone group.[6] |
| Mycophenolate Mofetil + Prednisolone | Open-label RCT | Treatment-naive AIH | Biochemical Remission at 24 weeks | 56.4% of patients in the MMF group achieved biochemical remission, compared to 29.0% in the azathioprine group.[7][8] |
Note: Direct comparison between trials should be made with caution due to differences in study design, patient populations, and endpoint definitions.
Visualizing Mechanisms and Workflows
Signaling Pathway of Zetomipzomib
Caption: Mechanism of action of Zetomipzomib in an immune cell.
Experimental Workflow for In Vitro Cytokine Production Assay
Caption: Workflow for assessing cytokine production in vitro.
Logical Relationship of Clinical Trial Endpoints in Lupus Nephritis
Caption: Key components of renal response endpoints in LN trials.
References
- 1. The efficacy and safety of different doses of glucocorticoid for autoimmune hepatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisited Cyclophosphamide in the Treatment of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-Year, Randomized, Controlled Trial of Belimumab in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Belimumab in Patients With Lupus Nephritis: Subgroup Analyses of a Phase 3 Randomized Trial in the East Asian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoimmune hepatitis: Standard treatment and systematic review of alternative treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Budesonide induces remission more effectively than prednisone in a controlled trial of patients with autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An open-label randomised-controlled trial of azathioprine vs. mycophenolate mofetil for the... : Falk Foundation [falkfoundation.org]
- 8. An open-label randomised-controlled trial of azathioprine vs. mycophenolate mofetil for the induction of remission in treatment-naive autoimmune hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Steroid-Sparing Potential of Zetomipzomib Maleate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Corticosteroids have long been a cornerstone in the management of autoimmune diseases, prized for their potent anti-inflammatory and immunosuppressive effects. However, their long-term use is fraught with a well-documented and burdensome side-effect profile. The quest for "steroid-sparing" therapies, which can reduce or eliminate the need for corticosteroids while maintaining or improving disease control, is a paramount objective in autoimmune disease research and development. Zetomipzomib Maleate (formerly KZR-616), a novel, first-in-class selective immunoproteasome inhibitor, has emerged as a promising candidate in this arena. This guide provides an objective comparison of Zetomipzomib's steroid-sparing potential against established alternatives in autoimmune hepatitis and lupus nephritis, supported by available clinical trial data and a detailed exploration of its mechanism of action.
Mechanism of Action: A Targeted Approach to Immune Modulation
Zetomipzomib selectively and irreversibly inhibits the LMP7 (low molecular mass polypeptide 7) and LMP2 (low molecular mass polypeptide 2) subunits of the immunoproteasome.[1][2] The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and induced by pro-inflammatory cytokines.[3][4] Its inhibition by Zetomipzomib leads to a broad immunomodulatory effect rather than general immunosuppression.[5]
Downstream effects of LMP7 and LMP2 inhibition include:
-
Reduced Pro-inflammatory Cytokine Production: Inhibition of the immunoproteasome has been shown to block the production of a wide array of pro-inflammatory cytokines.[5]
-
Modulation of T-Cell and B-Cell Function: Zetomipzomib impairs T-cell activation and polarization of T helper (Th) cells, and can induce apoptosis in B-cells.[3][4][5] This is achieved, in part, by restraining the ERK signaling pathway.[3][4]
This targeted mechanism of action provides a strong rationale for its potential to control autoimmune-mediated inflammation while minimizing the broad and often detrimental effects of long-term corticosteroid use.
Caption: Zetomipzomib's mechanism of action.
Steroid-Sparing Potential in Autoimmune Hepatitis (AIH): The PORTOLA Trial
The Phase 2a PORTOLA trial (NCT05569759) evaluated the efficacy and safety of Zetomipzomib in patients with autoimmune hepatitis who had an inadequate response to or relapse from standard of care.
Experimental Protocol: PORTOLA Trial
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled study with an open-label extension.
-
Patient Population: Adults with a clinical diagnosis of AIH and signs of active disease despite standard-of-care therapy for ≥3 months or a disease flare after complete remission.
-
Intervention: Zetomipzomib or placebo administered subcutaneously once weekly for 24 weeks, in addition to a tapering course of glucocorticoids.
-
Primary Efficacy Endpoint: The proportion of patients who achieved a complete biochemical response (normalization of ALT, AST, and IgG) without the need for rescue therapy at week 24.
Quantitative Data: Zetomipzomib vs. Placebo in AIH
| Outcome | Zetomipzomib (60 mg) | Placebo |
| Complete Remission & Steroid Taper to ≤5 mg/day | 31.3% | 0% |
| Complete Remission & Complete Steroid Withdrawal | 18.8% | 0% |
These results from the PORTOLA trial demonstrate a statistically significant steroid-sparing effect of Zetomipzomib in a difficult-to-treat AIH patient population.
Steroid-Sparing Potential in Lupus Nephritis (LN): The MISSION Trial
The Phase 1b/2 MISSION trial (NCT03393013) assessed the safety, tolerability, and exploratory efficacy of Zetomipzomib in patients with active systemic lupus erythematosus (SLE) with or without nephritis.
Experimental Protocol: MISSION Trial
-
Study Design: An open-label, multi-center, dose-escalation study.
-
Patient Population: Patients with active SLE with or without nephritis. The Phase 2 portion focused on patients with active proliferative (Class III/IV) or membranous (Class V) lupus nephritis.
-
Intervention: Zetomipzomib administered subcutaneously once weekly for 24 weeks in addition to stable background therapy.
-
Primary Efficacy Endpoint (Phase 2): Proportion of patients achieving a 50% or greater reduction in urine protein to creatinine ratio (UPCR) at week 24.
Quantitative Data: Zetomipzomib in LN
| Outcome | Zetomipzomib |
| Mean Reduction in Background Corticosteroid Use | 53% |
| Patients Achieving Daily Corticosteroid Dose of ≤10 mg | 82.4% (14 of 17 patients) |
The MISSION trial provides evidence for Zetomipzomib's ability to significantly reduce the corticosteroid burden in patients with active lupus nephritis.
Comparison with Steroid-Sparing Alternatives
To provide context for Zetomipzomib's performance, it is essential to compare its steroid-sparing effects with those of established alternatives in the respective disease areas.
Autoimmune Hepatitis: Comparison with Azathioprine
Azathioprine is a purine analogue commonly used as a steroid-sparing agent in AIH. While direct head-to-head trials with Zetomipzomib are not yet available, historical data provides a benchmark. Combination therapy with prednisone and azathioprine has been shown to have equivalent efficacy to prednisone alone but with significantly fewer steroid-related side effects (10% vs 44%).[6] For maintenance of remission, increasing the azathioprine dose to 2mg/kg daily is a strategy to spare steroids.[6]
| Therapy | Steroid-Sparing Outcome |
| Zetomipzomib (PORTOLA Trial) | 18.8% achieved complete steroid withdrawal at 24 weeks. |
| Azathioprine (Standard of Care) | Used in combination to reduce steroid-related side effects; dose can be increased as a steroid-sparing strategy during maintenance.[6] |
Lupus Nephritis: Comparison with Mycophenolate Mofetil (MMF) and Cyclophosphamide
Mycophenolate mofetil and cyclophosphamide are standard-of-care immunosuppressants used in the induction and maintenance treatment of lupus nephritis, often with the goal of reducing long-term corticosteroid exposure.
A real-world study comparing MMF and intravenous cyclophosphamide (CYC) as induction therapy for lupus nephritis showed that patients in the MMF group had a significantly lower daily dose of prednisone at 6 months (15.7 ± 5.2 mg/day vs. 18.6 ± 11.3 mg/day for CYC) and at 12 months (9.6 ± 3.3 mg/day vs. 11.2 ± 5.5 mg/day for CYC).[7] In a meta-analysis of randomized controlled trials, MMF was found to be superior to intravenous cyclophosphamide for inducing renal remission.[8]
| Therapy | Steroid-Sparing Outcome |
| Zetomipzomib (MISSION Trial) | 53% mean reduction in background corticosteroid use; 82.4% of patients achieved a daily dose of ≤10 mg. |
| Mycophenolate Mofetil | Associated with a lower daily prednisone dose at 6 and 12 months compared to cyclophosphamide.[7] |
| Cyclophosphamide | Standard of care, but generally associated with a higher steroid burden compared to MMF in the induction phase.[7] |
digraph "Experimental_Workflow_PORTOLA" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [arrowhead=normal, color="#4285F4", penwidth=1.5];Start [label="Patient Screening\n(Active AIH)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Randomization [label="Randomization (2:1)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Zeto_Arm [label="Zetomipzomib (60mg weekly)\n+ Steroid Taper", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Placebo_Arm [label="Placebo\n+ Steroid Taper", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Treatment [label="24-Week Treatment Period", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Endpoint [label="Primary Endpoint Assessment\n(Week 24)\nComplete Biochemical Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OLE [label="Open-Label Extension", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Randomization; Randomization -> Zeto_Arm; Randomization -> Placebo_Arm; Zeto_Arm -> Treatment; Placebo_Arm -> Treatment; Treatment -> Endpoint; Endpoint -> OLE; }
Caption: PORTOLA Trial Workflow.
Conclusion
The available clinical trial data for this compound demonstrates a significant and clinically meaningful steroid-sparing potential in both autoimmune hepatitis and lupus nephritis. Its novel mechanism of action, targeting the immunoproteasome, offers a differentiated approach to immune modulation that appears to translate into a reduced reliance on corticosteroids.
References
- 1. researchgate.net [researchgate.net]
- 2. Mycophenolate mofetil versus cyclophosphamide for induction treatment of lupus nephritis. | Rheumatology [rheumatology.ucsf.edu]
- 3. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of the Effectiveness and Safety of Mycophenolate Mofetil and Cyclophosphamide in Lupus Nephritis: Evidence from a Real-World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of mycophenolate mofetil versus cyclophosphamide for induction therapy of lupus nephritis: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
KZR-616's Impact on Gene Expression: A Comparative Analysis for Researchers
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – (BUSINESS WIRE) – Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the differential gene expression analysis following treatment with KZR-616, a selective immunoproteasome inhibitor. This guide provides a comparative analysis with the broader proteasome inhibitor, Bortezomib, offering valuable insights for those in the field of autoimmune disease research.
KZR-616, developed by Kezar Life Sciences, has shown significant immunomodulatory effects by selectively targeting the immunoproteasome, a key component in the inflammatory response. This guide summarizes key experimental findings, outlines detailed methodologies, and visualizes the complex biological pathways involved.
Quantitative Analysis of Differential Gene Expression
Treatment with KZR-616 has a pronounced effect on the gene expression profile of immune cells. In a key study, human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) and treated with KZR-616 showed significant modulation of 546 genes. Of these, 486 genes were downregulated and 60 were upregulated, indicating a broad anti-inflammatory and immunomodulatory response.
| Feature | KZR-616 | Bortezomib (in Autoimmune Context) |
| Cell Type | Human Peripheral Blood Mononuclear Cells (PBMCs) | Primarily studied in plasma cells; data in PBMCs from autoimmune patients is limited. |
| Stimulation | Lipopolysaccharide (LPS) | Various inflammatory stimuli. |
| Total Differentially Expressed Genes | 546[1] | Data not available in a comparable study. |
| Upregulated Genes | 60[1] | Data not available in a comparable study. |
| Downregulated Genes | 486[1] | Data not available in a comparable study. |
| Key Downregulated Pathways | T, B, and plasma cell function, Type I interferon pathway[2][3][4] | NF-κB signaling pathway. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
KZR-616 Treatment and RNA-Sequencing of Human PBMCs
-
Cell Culture and Treatment: Human PBMCs from healthy donors were cultured and pre-treated with 500 nM KZR-616 for 1 hour.
-
Stimulation: The cells were then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
RNA Extraction: After the stimulation period, total RNA was extracted from the PBMCs using standard commercially available kits.
-
Library Preparation and Sequencing: RNA quality was assessed, and libraries for next-generation sequencing were prepared. RNA sequencing (RNA-seq) was performed to determine the gene expression profiles of the treated and control samples.
-
Data Analysis: The sequencing data was processed and analyzed to identify genes that were differentially expressed between the KZR-616 treated and untreated groups. A gene was considered significantly modulated if the adjusted p-value was less than 0.01 and the fold-change was greater than or equal to 2[1].
Bortezomib Treatment and Pathway Analysis (General Protocol)
-
Cell Culture and Treatment: Immune cells (e.g., PBMCs or specific immune cell subsets) are cultured in the presence or absence of Bortezomib at a specified concentration.
-
Protein Extraction and Western Blotting: To assess the impact on the NF-κB pathway, total protein is extracted from the cells. Western blotting is then performed using antibodies specific for key proteins in the NF-κB pathway (e.g., p65, IκBα) to determine their expression and phosphorylation status.
-
Gene Expression Analysis: For a broader view, RNA can be extracted and subjected to quantitative real-time PCR (qRT-PCR) for specific NF-κB target genes or microarray/RNA-seq for a genome-wide analysis.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: KZR-616 inhibits the immunoproteasome, disrupting downstream signaling and gene transcription.
Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and NF-κB activation.
Caption: Workflow for differential gene expression analysis post-drug treatment.
Conclusion
The available data demonstrates that KZR-616 significantly alters the gene expression profile in human immune cells, primarily by downregulating pathways associated with inflammation and immune cell activation. Its selective inhibition of the immunoproteasome offers a targeted approach to modulating the immune response in autoimmune diseases. In contrast, Bortezomib, a broader proteasome inhibitor, also demonstrates immunomodulatory effects, notably through the inhibition of the NF-κB pathway. This comparison guide provides researchers and clinicians with a valuable resource for understanding the molecular impact of these two important therapeutic agents.
References
- 1. Bortezomib Induces Anti–Multiple Myeloma Immune Response Mediated by cGAS/STING Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generate-Boost: study protocol for a prospective, multicenter, randomized controlled, double-blinded phase II trial to evaluate efficacy and safety of bortezomib in patients with severe autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zetomipzomib (KZR-616) attenuates lupus in mice via modulation of innate and adaptive immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bortezomib in antibody-mediated autoimmune diseases (TAVAB): study protocol for a unicentric, non-randomised, non-placebo controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Zetomipzomib Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Zetomipzomib Maleate, a first-in-class immunoproteasome inhibitor.
Safety and Chemical Profile
This compound is classified as a non-hazardous substance or mixture according to available Safety Data Sheets (SDS).[1] Despite this classification, it is crucial to follow established laboratory safety protocols and institutional guidelines for the disposal of all chemical waste.
Below is a summary of key data for this compound:
| Property | Value | Source |
| CAS Number | 2170983-62-5 | [2][3] |
| Molecular Formula | C₃₄H₄₆N₄O₁₂ | [3][4] |
| Molecular Weight | 702.76 g/mol | [3] |
| Solubility | DMSO: 250 mg/mL (355.75 mM; requires ultrasonic) Water: 50 mg/mL (71.15 mM; requires ultrasonic) PBS: 100 mg/mL (142.30 mM; requires ultrasonic) | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is aligned with general guidelines for the disposal of non-hazardous chemical waste.[5][6][7][8]
1. Waste Identification and Segregation:
-
Confirm that the waste to be disposed of is indeed this compound.
-
Segregate the this compound waste from other waste streams, particularly from hazardous materials.
2. Containerization and Labeling:
-
Place the waste in a designated, sealed, and leak-proof container.
-
Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents as "this compound." Include the date of disposal.[9]
3. Disposal Route Determination:
-
Solid Waste: Unused or expired solid this compound should be disposed of as solid waste. It is recommended to send this waste to an approved facility for incineration.[6] Do not dispose of in regular laboratory trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste (Solutions):
-
Aqueous Solutions: Given its solubility in water and PBS, aqueous solutions of this compound should not be poured down the drain unless approved by your institution's EHS and the local publicly owned treatment works (POTW).[5]
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (like DMSO) should be collected in a designated non-halogenated or halogenated solvent waste container, as appropriate, for subsequent incineration.
-
-
Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, deface or remove the original label and dispose of the container in the regular trash or recycling, in accordance with institutional policies.[5][9]
-
4. Consultation and Documentation:
-
Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarifications.
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal.
Disposal Decision Workflow
The following diagram illustrates a general decision-making process for the disposal of a non-hazardous laboratory chemical like this compound.
Caption: Disposal decision workflow for non-hazardous lab chemicals.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sfasu.edu [sfasu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. sites.rowan.edu [sites.rowan.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Zetomipzomib Maleate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of Zetomipzomib Maleate.
This guide provides detailed procedural instructions to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and maintaining a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, the adoption of standard laboratory precautions is essential to mitigate any potential risks.[1] The following table summarizes the recommended personal protective equipment and engineering controls to be used when handling this compound.
| Control Type | Recommended Equipment/Practice |
| Engineering Controls | Ensure adequate ventilation in the work area. Use of a chemical fume hood is recommended, especially when handling the powdered form to avoid dust and aerosol formation.[1] An accessible safety shower and eye wash station should be readily available.[1] |
| Eye Protection | Safety goggles with side-shields are mandatory to protect against splashes.[1] |
| Hand Protection | Wear protective gloves (e.g., nitrile) at all times.[1][2] Change gloves immediately if contaminated. |
| Skin and Body Protection | An impervious lab coat or gown should be worn to prevent skin contact.[1][3] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or when there is a risk of inhaling dust or aerosols.[1] |
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments. All procedures should be conducted within a chemical fume hood.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Pre-weighing Preparation: Don all required PPE as outlined in the table above. Ensure the analytical balance is clean and calibrated. Place a sterile microcentrifuge tube on the balance and tare.
-
Weighing: Carefully weigh the desired amount of this compound powder into the tared microcentrifuge tube. Avoid creating dust.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][4]
-
Labeling: Clearly label all tubes with the compound name, concentration, solvent, date of preparation, and storage conditions.
-
Waste Disposal: Dispose of all contaminated materials, including pipette tips and empty vials, in accordance with the disposal plan outlined below.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling, disposal, and spill response for this compound.
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and empty vials should be collected in a designated, sealed container labeled as chemical waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for chemical waste. Do not pour down the drain.[1]
-
Decontamination: After handling, decontaminate all work surfaces and equipment by wiping them down with a suitable solvent, such as alcohol.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Clean: Decontaminate the spill area and cleaning materials with alcohol.[1]
-
Dispose: Collect all contaminated materials in a sealed container for chemical waste disposal.
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
